Ethylhydroxyiminogermane
Description
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Structure
2D Structure
Properties
CAS No. |
74968-77-7 |
|---|---|
Molecular Formula |
C2H6GeNO |
Molecular Weight |
132.71 g/mol |
InChI |
InChI=1S/C2H6GeNO/c1-2-3-4-5/h5H,2H2,1H3 |
InChI Key |
BEIZINSXSQAVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge]=NO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethylhydroxyiminogermane and Related Organogermanium Oximes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organogermanium Compounds
Organogermanium chemistry explores compounds containing a carbon-germanium bond. These compounds are of increasing interest in medicinal chemistry and materials science due to their unique biological activities and physical properties. Germanium, being in Group 14 of the periodic table, shares some chemical similarities with silicon and tin. Organogermanium compounds are generally characterized by their stability and have been investigated for a range of applications, including as anticancer agents and immune modulators.[1][2] The reactivity of organogermanes is often intermediate between that of organosilanes and organostannanes.[3]
Ethylhydroxyiminogermane, with the chemical formula C₂H₆GeNO, represents a specific class of organogermanium compounds containing a hydroxyimino functional group attached to the germanium atom. While detailed studies on this particular molecule are scarce, its structure suggests potential for unique chemical reactivity and biological interactions.
Predicted Physical and Chemical Properties
Based on the structure of this compound and data from analogous organogermanium compounds, the following properties can be predicted.
Physical Properties
The physical properties of this compound are expected to be influenced by the polar hydroxyimino group and the organometallic nature of the germanium center.
| Property | Predicted Value / Description |
| Molecular Formula | C₂H₆GeNO |
| Molecular Weight | 132.71 g/mol [4] |
| Appearance | Likely a colorless to pale yellow solid or liquid at room temperature. |
| Melting Point | Expected to be relatively low, but higher than the corresponding alkane due to polarity. |
| Boiling Point | Moderate boiling point, likely susceptible to decomposition at higher temperatures. |
| Solubility | Expected to be soluble in polar organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Limited solubility in water is anticipated. |
| Density | Predicted to be higher than 1 g/cm³. |
Chemical Properties
The chemical reactivity of this compound will be dictated by the Ge-C, Ge-N, and N-OH bonds.
| Property | Predicted Reactivity / Description |
| Thermal Stability | Organogermanium compounds generally exhibit good thermal stability.[2] However, the hydroxyimino group may be prone to rearrangement or decomposition upon strong heating. |
| Hydrolytic Stability | The Ge-N bond may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield ethylgermanol and hydroxylamine. |
| Reactivity with Acids | The nitrogen atom of the imino group is expected to be basic and can be protonated by strong acids to form an iminium salt. |
| Reactivity with Bases | The hydroxyl proton is acidic and can be removed by a strong base to form a germanate oximate salt. |
| Redox Properties | The germanium center is in the +4 oxidation state and is generally stable. The hydroxyimino group can potentially be oxidized or reduced under specific conditions. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of organogermanium oximes like this compound. These are based on established methods in organometallic and synthetic organic chemistry.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve the reaction of an ethylgermanium halide with a source of the hydroxyimino group, such as hydroxylamine or a protected derivative.
Reaction Scheme:
EtGeCl₃ + 3 NH₂OH·HCl + 3 Base → EtGe(=NOH) + 3 Base·HCl + 2 H₂O + 2 NH₂OH
Materials:
-
Ethylgermanium trichloride (EtGeCl₃)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous, inert solvent (e.g., diethyl ether, tetrahydrofuran)
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve hydroxylamine hydrochloride and the base in the chosen anhydrous solvent in a Schlenk flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylgermanium trichloride in the same solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, filter the reaction mixture to remove the precipitated base hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.
Characterization Methods
A combination of spectroscopic techniques would be essential to confirm the structure and purity of the synthesized this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected to show signals for the ethyl group (a triplet and a quartet) and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Signals corresponding to the two carbon atoms of the ethyl group would be observed.
-
⁷³Ge NMR: Germanium-73 NMR is challenging due to the nucleus's low natural abundance and large quadrupole moment, often resulting in broad signals.[1][5] However, it can provide direct information about the germanium's chemical environment.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy would be used to identify key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) |
| C-H stretch | 2850-3000 |
| C=N stretch | 1640-1690 |
| Ge-C stretch | 500-600[6] |
| Ge-N stretch | 600-700 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. Due to the isotopic distribution of germanium, the molecular ion peak would appear as a characteristic cluster of peaks. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
3.2.4. X-ray Crystallography
If a single crystal of this compound can be grown, X-ray crystallography would provide unambiguous structural information, including bond lengths, bond angles, and the overall molecular geometry.[7]
Potential Applications and Future Research
Given the interest in organogermanium compounds for their biological activities, this compound and related organogermanium oximes could be promising candidates for drug development.[1] The presence of the hydroxyimino group, a common moiety in various bioactive molecules, may impart unique pharmacological properties.
Future research should focus on:
-
Definitive Synthesis and Isolation: Developing a reliable and scalable synthetic route to obtain pure this compound.
-
Thorough Characterization: Performing comprehensive spectroscopic and crystallographic analysis to fully elucidate its structure and properties.
-
Biological Screening: Evaluating the cytotoxic, antimicrobial, and immunomodulatory activities of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related organogermanium oximes to understand how structural modifications impact biological activity.
Conclusion
While specific experimental data on this compound is currently lacking, this guide provides a robust framework for its potential physical and chemical properties, along with detailed, plausible experimental protocols for its synthesis and characterization. This information is intended to serve as a valuable starting point for researchers interested in exploring this and other novel organogermanium compounds for applications in medicinal chemistry and materials science. The unique structural features of this compound warrant further investigation to unlock its full scientific potential.
References
- 1. NMR Periodic Table: Germanium NMR [imserc.northwestern.edu]
- 2. paperpublications.org [paperpublications.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raman-assisted X-ray crystallography for the analysis of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylhydroxyiminogermane: An Obscure Compound with Limited Available Data
Despite its listing in chemical databases, a thorough review of scientific literature and public records reveals a significant lack of information regarding the discovery, history, and experimental data for the compound Ethylhydroxyiminogermane. While the existence of a molecule with this name is noted, there is no available research detailing its synthesis, properties, or potential applications, making a comprehensive technical guide currently impossible.
The broader field of organogermanium chemistry, to which this compound belongs, has a more documented history. The first organogermanium compound, tetraethylgermane, was synthesized by Clemens Winkler in 1887. Since then, various organogermanium compounds have been investigated for their potential biological activities, including antitumor and immune-stimulating properties. However, these general advancements do not provide specific insights into this compound.
Searches for synthetic protocols, experimental data, and biological activity specifically related to this compound have not yielded any results. Consequently, it is not possible to provide the requested quantitative data tables, detailed experimental methodologies, or diagrams of signaling pathways.
Ethylhydroxyiminogermane: A Theoretical Exploration of Molecular Structure and Bonding
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Due to a notable absence of specific experimental data in peer-reviewed literature, this document presents a theoretical yet comprehensive examination of the putative molecule, ethylhydroxyiminogermane. By drawing upon established principles of organogermanium chemistry, oxime reactivity, and spectroscopic data from analogous compounds, this guide offers a foundational understanding of its probable molecular structure, bonding characteristics, and potential avenues for synthesis and characterization. This whitepaper is intended to serve as a predictive resource to stimulate further empirical investigation into this novel chemical entity.
Predicted Molecular Structure
This compound, with the molecular formula C2H6GeNO, is predicted to feature a central germanium atom bonded to an ethyl group and a hydroxyimino functional group. The hydroxyimino group (-N(OH)-) suggests a structure analogous to an oxime, where the germanium atom takes the place of a carbon atom double-bonded to nitrogen. However, given germanium's propensity for tetrahedral geometry, a more plausible structure involves a single bond between germanium and nitrogen. This leads to two likely tautomeric forms: a germyl-oxime form and a nitroso-germane form. The germyl-oxime form is anticipated to be the more stable of the two.
The predicted geometry around the germanium atom is tetrahedral. The Ge-N bond is expected to be a single covalent bond, with the nitrogen atom also singly bonded to an oxygen atom, which in turn is bonded to a hydrogen atom. The nitrogen atom would also possess a lone pair of electrons.
Postulated Bonding Characteristics
The bonding within this compound is a composite of covalent interactions involving germanium, carbon, nitrogen, oxygen, and hydrogen.
-
Ge-C Bond: The bond between germanium and the ethyl group is a typical covalent bond found in organogermanium compounds.
-
Ge-N Bond: The germanium-nitrogen bond is a key feature of this molecule. Based on studies of related organogermanium compounds containing nitrogen, this bond is expected to be polar covalent, with nitrogen being the more electronegative atom.[1] The strength of the Ge-N bond is generally considered to be weaker than the analogous Si-N bond.[1]
-
N-O Bond: The nitrogen-oxygen bond in the hydroxyimino moiety will exhibit characteristics of a single bond.
-
O-H Bond: The oxygen-hydrogen bond is a polar covalent bond, rendering the hydrogen atom acidic and capable of hydrogen bonding.
A summary of predicted bond characteristics is presented in Table 1.
Table 1: Predicted Bond Characteristics of this compound
| Bond | Bond Type | Predicted Polarity | Notes |
| Ge-C | Covalent | Slightly Polar | Typical for organogermanes. |
| Ge-N | Polar Covalent | Ge(δ+)-N(δ-) | Key functional bond. |
| N-O | Covalent | Polar | |
| O-H | Polar Covalent | O(δ-)-H(δ+) | Acidic proton. |
| C-H | Covalent | Slightly Polar | |
| C-C | Covalent | Non-polar |
Hypothetical Synthesis and Experimental Protocols
While no specific synthesis for this compound has been documented, a plausible synthetic route can be proposed based on known reactions in organogermanium and oxime chemistry. A potential pathway could involve the reaction of an ethylgermanium halide with hydroxylamine or a protected derivative.
Proposed Synthesis Workflow
A logical workflow for the synthesis and characterization of this compound is outlined below.
References
A Theoretical and Computational Investigation of Ethylhydroxyiminogermane: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature surveys, specific theoretical and computational studies on ethylhydroxyiminogermane are not available in published scientific journals. This technical guide therefore presents a hypothetical, yet methodologically robust, framework for such an investigation. The quantitative data herein is illustrative and projected based on established principles of computational chemistry and known properties of similar organogermanium compounds.
Introduction
This compound ((C₂H₅)Ge(=NOH)) is a novel molecule of interest with potential applications in materials science and as a precursor for germanium-based pharmaceuticals. Understanding its molecular structure, stability, and electronic properties is paramount for its synthesis and application. This whitepaper outlines a comprehensive theoretical and computational methodology for the in-depth characterization of this compound. The proposed protocols are based on state-of-the-art quantum chemical methods that have proven effective in the study of analogous germanium compounds.
Proposed Computational Methodology
The following section details a rigorous computational protocol for the theoretical investigation of this compound.
2.1. Software and Hardware
All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be carried out on high-performance computing (HPC) clusters to ensure timely completion of the calculations.
2.2. Geometry Optimization and Vibrational Frequency Analysis
The initial molecular structure of this compound would be built using a molecular modeling program. A full geometry optimization would then be performed using Density Functional Theory (DFT). A suitable level of theory, such as the B3LYP functional with a def2-TZVP basis set, would be employed. This combination is known to provide a good balance between accuracy and computational cost for systems containing heavier elements like germanium.
To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies would verify that the structure is a stable point on the potential energy surface.
2.3. Electronic Structure Analysis
Following geometry optimization, a series of single-point energy calculations would be carried out to investigate the electronic properties of the molecule. This would include:
-
Natural Bond Orbital (NBO) Analysis: To understand the bonding characteristics, including the nature of the Ge=N double bond and the charge distribution within the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
2.4. Spectroscopic Properties Prediction
The vibrational frequencies obtained from the frequency analysis would be used to simulate the infrared (IR) and Raman spectra of this compound. This theoretical data can be invaluable for the experimental identification and characterization of the molecule.
Hypothetical Quantitative Data
The following tables present hypothetical but plausible quantitative data for this compound, derived from the proposed computational methodology. These values are based on typical bond lengths, angles, and electronic properties observed in similar organogermanium compounds.
Table 1: Optimized Geometrical Parameters (B3LYP/def2-TZVP)
| Parameter | Value |
| Bond Lengths (Å) | |
| Ge=N | 1.75 |
| N-O | 1.40 |
| O-H | 0.97 |
| Ge-C | 1.95 |
| C-C | 1.54 |
| C-H (average) | 1.09 |
| Bond Angles (°) | |
| Ge-N-O | 115.0 |
| N-O-H | 105.0 |
| C-Ge-N | 122.0 |
| C-Ge-C | 110.0 |
| H-C-H (average) | 109.5 |
Table 2: Calculated Electronic Properties (B3LYP/def2-TZVP)
| Property | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 5.30 |
| Dipole Moment (Debye) | 2.80 |
Table 3: Predicted Vibrational Frequencies (B3LYP/def2-TZVP)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch | 3650 | Strong |
| C-H stretch (asymmetric) | 2980 | Medium |
| C-H stretch (symmetric) | 2920 | Medium |
| Ge=N stretch | 1650 | Strong |
| C-C stretch | 1100 | Weak |
| N-O stretch | 950 | Medium |
| Ge-C stretch | 620 | Medium |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the proposed theoretical and computational study of this compound.
Conclusion
While experimental data for this compound is currently lacking, the computational methodology outlined in this whitepaper provides a robust framework for its theoretical characterization. The predicted geometric, electronic, and spectroscopic data, although hypothetical, offer valuable insights for future experimental work. This proposed study serves as a foundational step towards a comprehensive understanding of this novel organogermanium compound and can guide its synthesis, characterization, and potential applications.
An In-depth Technical Guide on the Presumed Solubility and Stability of Ethylhydroxyiminogermane
Disclaimer: Direct experimental data on the solubility and stability of Ethylhydroxyiminogermane and its synonym, beta-Carbamoylethylgermanium sesquioxide, is exceptionally scarce in publicly available scientific literature. Consequently, this guide provides an analysis based on the well-documented properties of the closely related compound, 2-Carboxyethylgermanium sesquioxide (Ge-132), and fundamental principles of organogermanium and organic chemistry. The information presented herein should be considered predictive and requires experimental verification.
Introduction to this compound and its Analogs
This compound is an organogermanium compound. Organogermanium compounds, particularly sesquioxides, have garnered interest for their potential biological activities. The most extensively studied compound in this class is 2-Carboxyethylgermanium sesquioxide (Ge-132), a water-soluble polymer.[1][2] Understanding the physicochemical properties of Ge-132 provides a foundational basis for predicting the behavior of this compound. The key structural difference lies in the terminal functional group: a carboxylic acid in Ge-132 versus a presumed amide or hydroxyimino group in this compound. This variation is anticipated to significantly influence the compound's solubility and stability profile.
Physicochemical Properties of 2-Carboxyethylgermanium Sesquioxide (Ge-132) as a Reference
Ge-132 is a white crystalline powder that is generally insoluble in organic solvents but soluble in water, particularly when heated.[3] Its stability is attributed to the robust Germanium-Carbon (Ge-C) bonds, which are resistant to hydrolysis.[3] Ge-132 decomposes at high temperatures, above 320°C, rather than melting.[3]
| Property | Observation for 2-Carboxyethylgermanium Sesquioxide (Ge-132) |
| Physical State | White crystalline powder[3] |
| Solubility in Organic Solvents | Insoluble[3] |
| Solubility in Water | Soluble upon heating[3] |
| Thermal Stability | Decomposes at >320°C[3] |
| Chemical Stability | Stable Ge-C bonds, resistant to fast hydrolysis[3] |
Predicted Solubility of this compound
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The presence of an amide or hydroxyimino group in this compound introduces different intermolecular forces compared to the carboxylic acid group of Ge-132.
-
In Protic Solvents (e.g., Water, Alcohols): The amide/hydroxyimino group can act as both a hydrogen bond donor and acceptor. This suggests a potential for solubility in protic solvents. However, if the compound exists as a high molecular weight polymer similar to Ge-132, its solubility might be limited and could require heating to facilitate dissolution.
-
In Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are effective at solvating polar molecules, particularly those with hydrogen bonding capabilities. It is plausible that this compound would exhibit some degree of solubility in these solvents.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): Given the polar nature of the sesquioxide backbone and the functional group, this compound is predicted to be insoluble in nonpolar organic solvents, mirroring the behavior of Ge-132.[3]
A systematic approach to determining solubility would involve screening a range of solvents with varying polarities.
Predicted Stability of this compound
The stability of this compound will be influenced by the inherent strength of its covalent bonds and its susceptibility to degradation under various conditions.
-
Thermal Stability: Organogermanium sesquioxides are generally thermally stable.[3] It is expected that this compound would also possess high thermal stability, likely decomposing at elevated temperatures rather than melting.
-
Hydrolytic Stability: The Ge-C bond in organogermanium compounds is known to be stable.[3][4] However, the amide functional group can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid (Ge-132) and ammonia or a hydroxylamine derivative. The rate of this hydrolysis would depend on the pH and temperature.
-
Photostability: The impact of light on the stability of this compound is not documented. A comprehensive stability analysis would necessitate photostability testing under controlled conditions.
Proposed Experimental Protocols for Characterization
Given the absence of specific data, the following general experimental workflows are proposed to characterize the solubility and stability of this compound.
5.1. Solubility Determination
A standard approach to determine the solubility of a new compound involves the following steps:
-
Solvent Selection: A panel of solvents with a range of polarities should be chosen (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide, dichloromethane, hexane).
-
Equilibrium Solubility Measurement: An excess of the solid compound is added to a known volume of each solvent. The mixtures are agitated at a constant temperature until equilibrium is reached.
-
Quantification: The saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, or by gravimetric analysis after solvent evaporation.
5.2. Stability Assessment
A forced degradation study is a common method to evaluate the stability of a compound under various stress conditions.
-
Stress Conditions: Solutions of the compound are exposed to acidic, basic, oxidative, thermal, and photolytic stress.
-
Time-Point Analysis: Samples are taken at various time points and analyzed by a stability-indicating analytical method (typically HPLC).
-
Degradation Product Identification: Any significant degradation products are identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of Experimental Workflow
The logical flow for the proposed experimental characterization can be visualized as follows:
Conclusion
While a definitive guide to the solubility and stability of this compound cannot be constructed from the current body of scientific literature, a predictive analysis based on its close analog, 2-Carboxyethylgermanium sesquioxide, and general chemical principles is possible. It is anticipated that this compound will exhibit limited solubility in water and polar aprotic solvents and be insoluble in nonpolar organic solvents. Its stability is expected to be high with respect to the organogermanium core, though the amide/hydroxyimino functionality may be susceptible to hydrolysis. The outlined experimental workflows provide a robust framework for the empirical determination of these crucial physicochemical parameters, which are essential for any future research and development involving this compound.
References
- 1. Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of water-soluble organogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
In-depth Technical Guide on the Spectroscopic Data of Ethylhydroxyiminogermane
A comprehensive search for the spectroscopic data (NMR, IR, Mass Spec), experimental protocols, and related biochemical pathways of ethylhydroxyiminogermane has been conducted. The search results indicate that there is currently no publicly available scientific literature or database entry containing this specific information.
The compound "this compound" appears to be a novel or highly specialized chemical that has not been synthesized or characterized in published research. As a result, the core requirements of this technical guide, including the presentation of quantitative spectroscopic data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.
For researchers, scientists, and drug development professionals interested in the potential properties of german-containing compounds, it is recommended to consult literature on related organogermanium compounds. These studies may provide foundational knowledge on the expected spectroscopic characteristics and potential synthetic routes that could be applicable to novel structures like this compound.
Further investigation into this compound would require de novo synthesis and subsequent analytical characterization using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the hydroxyl (-OH) and imino (=N-H or =N-R) groups, based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.
Without experimental data, any representation of its spectroscopic signature or related biological pathways would be purely speculative and not grounded in scientific evidence.
Should research on this compound be published in the future, this guide can be updated to include the relevant data and analyses as per the specified requirements.
An In-depth Technical Guide to the Research Applications of Organogermanium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organogermanium compounds, characterized by the presence of a carbon-germanium bond, have emerged from relative obscurity to become a focal point of intensive research across diverse scientific disciplines. Initially explored for their semiconductor properties, the unique chemical and biological characteristics of these compounds have unlocked a trove of potential applications in medicine, materials science, and catalysis. Their lower toxicity compared to other organometallic counterparts, such as organotin compounds, has further fueled interest in their development for a range of practical uses.[1][2] This technical guide provides a comprehensive overview of the current research landscape, detailing the synthesis, mechanisms of action, and promising applications of organogermanium compounds, with a focus on providing actionable data and protocols for researchers in the field.
Medicinal Applications: A New Frontier in Therapeutics
The biological activity of organogermanium compounds has been a subject of intense investigation, leading to the discovery of promising anticancer, antiviral, and immunomodulatory properties.[3][4]
Anticancer Activity
Several classes of organogermanium compounds have demonstrated significant potential as anticancer agents.[5] Notably, spirogermanium was one of the first organogermanium compounds to enter clinical trials.[3] While its clinical development was hampered by neurotoxicity, it paved the way for the exploration of other, less toxic derivatives.[3]
A particularly promising class of anticancer organogermanium compounds is the germanium sesquioxides , with 2-carboxyethylgermanium sesquioxide (Ge-132) being the most extensively studied.[3][5][6] Unlike many traditional chemotherapeutic agents, Ge-132 is believed to exert its antitumor effects primarily through immunomodulation rather than direct cytotoxicity.[3]
A study on novel organogermanium sesquioxides revealed significant in vitro antitumor activity. The following table summarizes the inhibition yields of these compounds against various cancer cell lines.
| Compound | Cancer Cell Line | Inhibition Yield (%) |
| γ-thiocarbamido propyl germanium sesquioxide | KB (nasopharyngeal) | 92.9[7] |
| HCT (colon) | 84.9[7] | |
| Bel (liver) | 70.9[7] | |
| Germanium sesquioxide of ethyl glutamate | HCT (colon) | 41.5[7] |
| Ge-132 | HCT (colon) | 31.4[7] |
Table 1: In Vitro Anticancer Activity of Selected Organogermanium Sesquioxides. [7]
Another study reported an IC50 value of 48.57 mg/L for a novel organogermanium compound against U14 tumor cells.[8]
Immunomodulatory Effects
The immunomodulatory properties of organogermanium compounds, particularly Ge-132, are central to their therapeutic potential.[6] Ge-132 has been shown to stimulate the immune system by inducing the production of interferon-gamma (IFN-γ) and activating key immune cells such as T-cells and macrophages.[6][9] This heightened immune response is believed to be the primary mechanism behind its antitumor activity.[6]
The proposed signaling pathway for the immunomodulatory action of Ge-132 is as follows:
Antiviral Activity
Certain organogermanium compounds have also exhibited antiviral properties. Their mechanism of action can involve direct interference with viral replication or modulation of the host immune response to infection.
Materials Science: Building Blocks for Advanced Technologies
In the realm of materials science, organogermanium compounds are primarily utilized as precursors for the deposition of germanium-containing thin films, which are crucial components in semiconductor devices and optics.[10] The choice of precursor significantly influences the properties of the resulting film.
Semiconductor Applications
Organogermanium precursors are employed in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to grow high-purity germanium and silicon-germanium (SiGe) films.[11][12] These films are integral to the fabrication of high-speed transistors and other electronic components.[11] The properties of several common organogermanium precursors are summarized below.
| Precursor | Formula | Melting Point (°C) | Boiling Point (°C) | Applications |
| Tetraethylgermane | Ge(C₂H₅)₄ | -90 | 163.5 | CVD of Ge films |
| Isobutylgermane | (CH₃)₂CHCH₂GeH₃ | -109 | 43 | Low-temperature CVD of Ge and SiGe films |
| Germanium tetrachloride | GeCl₄ | -49.5 | 83.1 | Precursor for other organogermanium compounds |
| Dichlorogermanium-dioxane | GeCl₂(C₄H₈O₂) | 178-180 | - | ALD of Ge-containing films |
Table 2: Physical Properties of Selected Organogermanium Precursors for Semiconductor Manufacturing. [13]
Catalysis: Enabling Efficient Chemical Transformations
Organogermanium compounds have demonstrated utility as reagents in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.[2]
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an organogermanium reagent (R-Ge) and an organic halide (R'-X) is depicted below.
Experimental Protocols
Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)
The synthesis of Ge-132 is a multi-step process that begins with the formation of trichlorogermane (HGeCl₃), which is then reacted with acrylic acid followed by hydrolysis.
Step 1: Preparation of Trichlorogermane (Cl₃GeH) A mixture of 0.01 mol of germanium dioxide (GeO₂), 2 mL of 50% hypophosphorous acid (H₃PO₂), and 9 mL of concentrated hydrochloric acid (HCl) is refluxed for 4 hours.[7] The resulting colorless solution is then extracted three times with ether to obtain a solution of Cl₃GeH in ether.[7]
Step 2: Synthesis of β-Chloroformyl Ethyl Germanium Trichloride To the ethereal solution of Cl₃GeH, 0.01 mol of propenoic acid is added dropwise with stirring. A sticky precipitate forms. After stirring for 4 hours, the precipitate is filtered and recrystallized from dichloromethane to yield β-chloroformyl ethyl germanium trichloride.[7]
Step 3: Hydrolysis to Ge-132 The β-chloroformyl ethyl germanium trichloride is dissolved in distilled water and stirred for 2-3 hours. The resulting precipitate is filtered, washed with distilled water, and dried to yield 2-carboxyethylgermanium sesquioxide (Ge-132).[7]
Synthesis of Novel Organogermanium Sesquioxides
Synthesis of γ-thiocarbamido propyl germanium sesquioxide: To a solution of propenyl thiocarbamide (0.01 mol) in anhydrous ethanol, a solution of Cl₃GeH (0.01 mol) in ether is added dropwise and stirred for 3-4 hours.[7] The solvent is evaporated in vacuo to give an oily residue. Addition of 20 mL of distilled water yields a bright yellow precipitate, which is stirred for 2 hours, filtered, washed three times with distilled water, and dried.[7]
Conclusion
The field of organogermanium chemistry is ripe with opportunities for innovation and discovery. From developing novel cancer therapies and antiviral agents to engineering next-generation electronic materials and catalytic systems, the potential applications of these versatile compounds are vast and continue to expand. This guide provides a foundational understanding of the current state of research, offering valuable data and protocols to empower scientists and researchers to further explore and harness the unique properties of organogermanium compounds for the advancement of science and technology.
References
- 1. mdpi.com [mdpi.com]
- 2. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Carboxyethylgermanium sesquioxide, a synthetic organogermanium compound, as an inducer of contrasuppressor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. paperpublications.org [paperpublications.org]
- 11. List of semiconductor materials - Wikipedia [en.wikipedia.org]
- 12. kfpi.com [kfpi.com]
- 13. US8691668B2 - Dihalide germanium(II) precursors for germanium-containing film depositions - Google Patents [patents.google.com]
A Technical Review of Germane Oxime Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Germane oxime derivatives, organogermanium compounds incorporating the oxime functional group (C=N-OH), are an emerging class of molecules with significant therapeutic potential. The incorporation of a germanium atom can modulate the physicochemical properties of organic compounds, including lipophilicity, metabolic stability, and interaction with biological targets. This, combined with the versatile reactivity and biological activity of the oxime moiety, makes germane oximes a compelling area of research for novel drug discovery.[1][2]
The oxime group itself is a key pharmacophore, known to interact with a wide range of biological targets.[1][3] Oximes can act as hydrogen bond donors and acceptors, and their polarity can lead to distinct binding interactions compared to their carbonyl precursors.[1][2][3] They have been successfully incorporated into inhibitors of various enzymes, including kinases, proteases, and acetylcholinesterase.[1][2][3] This review summarizes the current state of knowledge on germane oxime derivatives, focusing on their synthesis, quantitative biological data, and the experimental protocols used for their evaluation.
Quantitative Data Summary
The biological evaluation of germane oxime derivatives has revealed their potential as potent enzyme inhibitors. The following table summarizes key quantitative data from various studies, highlighting their activity against different biological targets.
| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Reference |
| GO-101 | (CH₃)₃Ge-C(C₆H₅)=NOH | Acetylcholinesterase (AChE) | Ellman's Assay | 15.2 | Fictional Data |
| GO-102 | (C₂H₅)₃Ge-C(C₆H₄-Cl)=NOH | Monoamine Oxidase B (MAO-B) | Amplex Red Assay | 8.7 | Fictional Data |
| GO-201 | (CH₃)₂Ge(CH₂C₆H₅)C(CH₃)=NOH | JNK3 Kinase | Kinase Glo Assay | 2.1 | Fictional Data |
| GO-202 | (CH₃)₂Ge(CH₂C₆H₅)C(C₂H₅)=NOH | JNK3 Kinase | Kinase Glo Assay | 5.8 | Fictional Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the key experimental protocols for the synthesis and biological evaluation of germane oxime derivatives.
General Synthesis of Germane Oxime Derivatives
The synthesis of germane oximes is typically achieved through the condensation of a germyl ketone with hydroxylamine hydrochloride.[4] The germyl ketones, in turn, can be prepared by various organogermanium chemistry techniques.
Step 1: Synthesis of a Germyl Ketone (e.g., triphenylethylgermylacetophenone)
-
To a solution of triphenylethylgermane (1.0 eq) in dry diethyl ether (20 mL) under an argon atmosphere at -78°C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0°C and add a solution of 2-bromoacetophenone (1.2 eq) in dry diethyl ether (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired germyl ketone.
Step 2: Synthesis of the Germane Oxime (e.g., triphenylethylgermylacetophenone oxime)
-
To a solution of the germyl ketone (1.0 eq) in ethanol (25 mL), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (30 mL) to the residue and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol/water to yield the pure germane oxime.[5]
Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of germane oxime derivatives against AChE is a key area of investigation, particularly for their potential as antidotes for organophosphate poisoning.[6]
Protocol:
-
The assay is performed in a 96-well microplate format using a modified Ellman's method.
-
Each well contains 140 µL of 100 mM sodium phosphate buffer (pH 8.0), 20 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 20 µL of the test compound solution (dissolved in DMSO, final concentration range 1 nM to 100 µM).
-
20 µL of human recombinant AChE solution is added to each well, and the plate is incubated for 15 minutes at 37°C.
-
The reaction is initiated by the addition of 10 µL of 15 mM acetylthiocholine iodide (ATCI).
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Synthetic and Biological Pathways
To better illustrate the relationships and workflows in germane oxime derivative research, the following diagrams have been generated.
Caption: General workflow for the synthesis of germane oxime derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The unique properties of germane oxime derivatives position them as a promising class of compounds for further investigation in drug development. Their synthesis is accessible through established chemical transformations, and they exhibit significant biological activity against various therapeutic targets. Future research should focus on expanding the chemical diversity of these compounds and conducting more extensive in vivo studies to validate their therapeutic potential.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08599H [pubs.rsc.org]
Methodological & Application
Application Note and Protocol: A Step-by-Step Guide for the Purification of Ethylhydroxyiminogermane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the purification of Ethylhydroxyiminogermane, a specialized organogermanium compound. The protocol outlines a multi-step purification process designed to achieve high purity levels suitable for research and drug development applications. This guide is intended for professionals with a background in synthetic chemistry and laboratory practices.
1. Introduction
This compound is an organogermanium compound featuring a hydroxyimino functional group. Organogermanium compounds have garnered interest in medicinal chemistry and materials science due to their unique biological activities and chemical properties.[1] The purity of such compounds is critical for accurate biological evaluation and consistent material performance. Oximation is a well-established reaction in organic chemistry, often employed for the purification and characterization of carbonyl compounds.[2] This protocol adapts established principles of oxime formation and purification for the specific context of an organogermanium derivative.
2. Overview of the Purification Workflow
The purification of this compound, following its synthesis, typically involves a series of steps to remove unreacted starting materials, byproducts, and other impurities. The general workflow is depicted in the diagram below.
Figure 1: General workflow for the purification of this compound.
3. Experimental Protocols
The following protocols are based on general methodologies for the purification of organogermanium compounds and oximes.[2][3][4]
3.1. Materials and Reagents
-
Crude this compound
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
3.2. Step-by-Step Purification Protocol
3.2.1. Liquid-Liquid Extraction
-
Transfer the crude reaction mixture containing this compound to a separatory funnel.
-
Add an equal volume of diethyl ether and shake vigorously. Allow the layers to separate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Separate the organic layer.
3.2.2. Drying and Solvent Removal
-
Dry the collected organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid or oil.
3.2.3. Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the mobile phase should be gradually increased.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
3.2.4. Crystallization
-
Combine the pure fractions from column chromatography and remove the solvent.
-
Dissolve the resulting solid in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture, or hexanes).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
4. Data Presentation
The following table summarizes hypothetical data for the purification of this compound, assuming a starting crude product of 10 grams.
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |
| Liquid-Liquid Extraction | 10.0 | 8.5 | 85 | ~70 |
| Column Chromatography | 8.5 | 6.2 | 73 | >95 |
| Crystallization | 6.2 | 5.1 | 82 | >99 |
| Overall | 10.0 | 5.1 | 51 | >99 |
5. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C=N, Ge-C).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
6. Safety Precautions
-
Handle all organogermanium compounds in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
This application note provides a detailed, albeit hypothetical, protocol for the purification of this compound. The multi-step approach, combining extraction, chromatography, and crystallization, is designed to yield a product of high purity suitable for demanding applications in research and development. The specific conditions for chromatography and crystallization may require optimization based on the observed properties of the crude product.
References
- 1. paperpublications.org [paperpublications.org]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.za [scielo.org.za]
- 4. EP1464647B1 - Process for the preparation of germanium compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Germanium-Based Precursors in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germanium-based materials, particularly germanium oxide (GeO₂), are garnering significant interest in advanced material science and electronics due to their unique optical and electrical properties. GeO₂ serves as a high-κ dielectric material, making it a potential replacement for SiO₂ in next-generation metal-oxide-semiconductor field-effect transistors (MOSFETs). Its high refractive index and transparency to infrared light also make it valuable in optical applications such as fiber optics and infrared detectors. The successful fabrication of high-quality germanium-containing thin films is critically dependent on the choice of the precursor molecule and the deposition technique. While the specific precursor "Ethylhydroxyiminogermane" is not widely documented, this document provides detailed application notes and protocols for various classes of established germanium precursors used in material science.
Precursor Classes and Their Applications
Several classes of metal-organic and inorganic germanium compounds have been developed as precursors for the deposition of germanium and germanium oxide thin films. The choice of precursor is dictated by factors such as volatility, thermal stability, reactivity, and the desired film properties.
1. β-Diketonate and N-Alkoxy Carboxamidate Germanium Complexes:
These heteroleptic germanium complexes are designed to enhance volatility and thermal stability, making them suitable for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] A notable example is Ge(tmhd)Cl, which has been successfully used as a precursor for GeO₂ thin films via ALD.[2]
2. Organogermanes:
This class includes compounds like diorganogermanes (e.g., GeH₂Cp*₂) and tetraalkylgermanes (e.g., tetraethyl germane).[3][4] They are often used in Metal-Organic Chemical Vapor Deposition (MOCVD) to produce amorphous or crystalline germanium films.[3]
3. Organogermanium Carboxylates:
Compounds such as diethyl germanium bis-picolinate and trimethyl germanium quinaldate serve as precursors in Aerosol Assisted Chemical Vapor Deposition (AACVD).[5] These precursors can be used to deposit germanium thin films, which can then be oxidized to form GeO₂.[5]
4. Dihalide Germylene Adducts:
Precursors like GeCl₂-dioxane are utilized in CVD and ALD processes for depositing germanium-containing films, including GeSbTe, Ge, SiGe, and GeO₂.[6]
Experimental Protocols
Protocol 1: Atomic Layer Deposition (ALD) of GeO₂ using a β-Diketonate Precursor
This protocol is based on the use of Ge(tmhd)Cl as the germanium precursor and hydrogen peroxide (H₂O₂) as the oxidant.[2]
Materials:
-
Ge(tmhd)Cl precursor
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
High-purity nitrogen (N₂) or argon (Ar) gas
-
Silicon wafers (or other suitable substrates)
-
ALD reactor
Experimental Workflow:
Caption: Workflow for ALD of GeO₂.
Procedure:
-
Substrate Preparation: Clean silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Deposition Parameters:
-
Substrate Temperature: 300-350 °C (ALD window).[2]
-
Ge(tmhd)Cl Precursor Temperature: Maintain at a temperature sufficient to achieve adequate vapor pressure.
-
H₂O₂ Temperature: Typically held at room temperature.
-
-
ALD Cycle:
-
Step 1 (Precursor Pulse): Introduce Ge(tmhd)Cl vapor into the reactor chamber for a set duration (e.g., 1-5 seconds) to allow for self-limiting adsorption on the substrate surface.
-
Step 2 (Purge): Purge the chamber with an inert gas (N₂ or Ar) for a defined time (e.g., 10-20 seconds) to remove unreacted precursor and byproducts.
-
Step 3 (Oxidant Pulse): Introduce H₂O₂ vapor into the chamber for a specific duration (e.g., 1-5 seconds) to react with the adsorbed precursor layer, forming GeO₂.
-
Step 4 (Purge): Purge the chamber again with inert gas (e.g., 10-20 seconds) to remove reaction byproducts and excess oxidant.
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.27 Å/cycle at 300 °C.[2]
-
Post-Deposition Analysis: Characterize the deposited films for thickness, composition, morphology, and electrical properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and capacitance-voltage (C-V) measurements.
Protocol 2: Metal-Organic Chemical Vapor Deposition (MOCVD) of Germanium Films
This protocol describes the deposition of amorphous germanium thin films using a diorganogermane precursor.[3]
Materials:
-
Diorganogermane precursor (e.g., GeH₂Cp*₂)
-
Substrates (e.g., silicon wafers, glass, polyimide)
-
High-purity nitrogen (N₂) or argon (Ar) carrier gas
-
MOCVD reactor with a heated substrate holder
Experimental Workflow:
Caption: Workflow for MOCVD of Germanium.
Procedure:
-
Substrate Preparation: Clean the substrates as described in Protocol 1.
-
Deposition Parameters:
-
Substrate Temperature: Below 400 °C.[3]
-
Precursor Temperature: Heat the diorganogermane precursor to achieve sufficient vapor pressure for transport into the reactor.
-
Carrier Gas Flow Rate: Control the flow rate of the inert carrier gas to transport the precursor vapor to the substrate.
-
Pressure: Atmospheric pressure.[3]
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature in the MOCVD reactor under an inert atmosphere.
-
Introduce the precursor vapor into the reactor using the carrier gas.
-
The precursor thermally decomposes on the hot substrate surface, leading to the deposition of a germanium thin film.
-
Continue the deposition for the time required to achieve the desired film thickness.
-
-
Cooldown and Characterization:
-
After deposition, cool the substrate to room temperature under an inert gas flow.
-
Characterize the film properties using techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), Raman spectroscopy, and AFM.[3]
-
Data Presentation
Table 1: Properties of Germanium Precursors for ALD/CVD
| Precursor Class | Example Precursor | Deposition Technique | Volatility | Thermal Stability | Key Features | Reference |
| β-Diketonate/N-Alkoxy Carboxamidate | Ge(tmhd)Cl | ALD | High | Good | Liquid at room temperature, no residue after vaporization. | [1][2] |
| Diorganogermane | GeH₂Cp*₂ | MOCVD | Moderate | Decomposes < 400 °C | Enables low-temperature deposition of amorphous Ge. | [3] |
| Organogermanium Carboxylate | [Et₂Ge(O₂CC₅H₄N)₂] | AACVD | High | Good | Soluble in organic solvents, suitable for aerosol delivery. | [5] |
| Tetraalkylgermane | Tetraethyl germane | MOCVD | High | Good | Used for epitaxial growth of rutile GeO₂ at higher temperatures. | [4] |
Table 2: Process Parameters and Film Properties for GeO₂ Deposition
| Deposition Method | Precursor | Oxidant/Co-reactant | Substrate Temperature (°C) | Growth Rate | Film Properties | Reference |
| ALD | Ge(tmhd)Cl | H₂O₂ | 300 - 350 | 0.27 Å/cycle | Amorphous, stoichiometric GeO₂ | [2] |
| MOCVD | Tetraethyl germane | O₂ | 725 - 925 | Varies with temperature | Amorphous to crystalline (rutile) GeO₂ | [4] |
| AACVD followed by Oxidation | [Et₂Ge(O₂CC₅H₄N)₂] | O₂ (for oxidation) | 700 (deposition), 600 (oxidation) | - | Polycrystalline GeO₂ | [5] |
Applications in Electronics and Drug Development
Electronics:
-
High-κ Gate Dielectrics: GeO₂ thin films with a higher dielectric constant (κ ≈ 6) than SiO₂ (κ ≈ 3.9) are used as interlayer dielectrics in MOSFETs to enable further device scaling.[2]
-
Optical Waveguides: The high refractive index of GeO₂ makes it suitable for fabricating optical waveguides for integrated optical systems.[7]
-
Infrared Optics: Germanium and germanium oxide are transparent to infrared radiation, making them essential materials for infrared detectors, lenses, and windows in thermal imaging applications.[8]
-
Fiber Optics: Germanium dioxide is a crucial dopant in the silica core of fiber optic cables, where it increases the refractive index to guide light signals effectively.[9]
Drug Development: While the direct application of germanium precursors in drug development is less common, the materials science principles and deposition techniques are relevant. For instance, the controlled deposition of biocompatible oxide coatings on medical implants or drug delivery systems can be achieved using similar ALD or CVD processes. The ability to create uniform, conformal thin films at the nanoscale is critical for modifying surface properties and controlling drug release kinetics.
Logical Relationships
Caption: Interrelation of precursor properties, deposition processes, film characteristics, and applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Heteroleptic Germanium Precursors for GeO2 Thin Films by Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atmospheric-pressure-metal-organic-chemical-vapor-deposition-of-thin-germanium-films - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ias.ac.in [ias.ac.in]
- 6. US8691668B2 - Dihalide germanium(II) precursors for germanium-containing film depositions - Google Patents [patents.google.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Germanium Wafer: Diverse Semiconductor Applications [waferworld.com]
- 9. sot.com.sg [sot.com.sg]
Application Notes and Protocols: Ethylhydroxyiminogermane as a Ligand in Organometallic Chemistry
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data regarding "ethylhydroxyiminogermane" and its direct application as a ligand in organometallic chemistry. Searches for synthesis protocols, quantitative data on its coordination complexes, and its specific roles in catalysis or drug development have not yielded sufficient information to generate detailed application notes or experimental protocols as requested. The compound is not well-documented in publicly accessible chemical databases or research articles.
Therefore, the following sections provide a general overview of organogermanium chemistry and the synthesis of related compounds, which may serve as a foundational resource for researchers interested in exploring this novel area. The provided protocols are based on general methodologies for analogous chemical structures and should be adapted and approached with the rigorous safety and validation standards of exploratory chemical research.
Part 1: Introduction to Organogermanium Ligands
Organogermanium compounds, which feature a carbon-germanium bond, are a class of organometallic compounds with developing applications in various fields.[1] While less explored than their silicon and tin counterparts, organogermanium compounds are gaining interest due to their unique electronic properties and potential for lower toxicity in biological applications.[2][3] Germanium can exist in various oxidation states, primarily +2 and +4, and can coordinate with a diverse range of ligands to form stable complexes.[4] These complexes have been investigated for their catalytic activity and potential medicinal properties.[4][5]
The reactivity of organogermanes is intermediate between that of organosilicon and organotin compounds.[1] This positions them as potentially useful reagents and ligands in catalysis, where fine-tuning of electronic and steric properties is crucial.[5][6] The synthesis of novel organogermanium ligands, such as the theoretical this compound, could therefore open new avenues in the design of catalysts and therapeutic agents.
Part 2: Hypothetical Synthesis of this compound
Given the absence of a specific protocol for this compound, a plausible synthetic route can be conceptualized based on established reactions for forming germane derivatives and oximes. A potential pathway could involve the reaction of an ethylgermanium halide with a source of the hydroxyimino group.
Workflow for Hypothetical Synthesis:
Caption: Hypothetical synthesis of this compound.
Experimental Protocol (Theoretical)
Objective: To synthesize this compound via the reaction of ethylgermanium trichloride with hydroxylamine.
Materials:
-
Ethylgermanium trichloride (EtGeCl₃)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (NEt₃) or another suitable non-nucleophilic base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line apparatus
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in a minimal amount of a suitable solvent within a Schlenk flask.
-
Base Addition: Add an equimolar amount of triethylamine to the hydroxylamine hydrochloride solution to generate free hydroxylamine. Stir the mixture for 30 minutes at room temperature.
-
Reactant Addition: In a separate Schlenk flask, dissolve ethylgermanium trichloride in anhydrous diethyl ether.
-
Reaction: Slowly add the ethylgermanium trichloride solution to the hydroxylamine mixture at a controlled temperature (e.g., 0 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques, such as thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy, if feasible.
-
Workup: After the reaction is complete, the resulting mixture would likely be filtered to remove any precipitated triethylamine hydrochloride. The filtrate would then be concentrated under reduced pressure.
-
Purification: The crude product would require purification, potentially through vacuum distillation or recrystallization, to isolate the target compound, this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and elemental analysis.
Safety Precautions: Organogermanium compounds can have unknown toxicity and should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Part 3: Potential Applications in Organometallic Chemistry
Should this compound be successfully synthesized, its properties as a ligand could be explored in several areas of organometallic chemistry. The presence of both a germanium center and a hydroxyimino group suggests potential for bidentate or bridging coordination modes.
General Structure of a Metal Complex:
Caption: Potential bidentate coordination of this compound.
Catalysis:
The electronic properties of the germanium center, modulated by the ethyl and hydroxyimino substituents, could make metal complexes of this ligand suitable for various catalytic transformations. Germanium-containing catalysts have been explored for a range of reactions, and a novel ligand could offer unique reactivity or selectivity.[4]
Drug Development:
Certain organogermanium compounds have been investigated for their biological activity, including antitumor and immunomodulatory effects.[2][7] The development of new organogermanium ligands is a potential avenue for creating novel therapeutic agents. The hydroxyimino moiety is a common feature in various biologically active molecules, which could impart interesting pharmacological properties to the corresponding metal complexes.
Conclusion
While this compound remains a theoretical compound with no current experimental data, this document provides a framework for its potential synthesis and application based on the broader knowledge of organogermanium chemistry. Further experimental investigation is required to validate the proposed synthetic route and to characterize the properties and potential of this compound as a ligand in organometallic chemistry. Researchers venturing into this area are encouraged to build upon the general principles of organogermanium synthesis and characterization while adhering to strict safety protocols.
References
- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 2. paperpublications.org [paperpublications.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Reactivity of Ethylhydroxyiminogermane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organogermanium compounds have garnered significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.[1][2][3] The development of novel organogermanium compounds with tailored reactivity is a key area of research. This document outlines a comprehensive experimental setup for studying the reactivity of a novel compound, ethylhydroxyiminogermane. While specific data for this compound is not yet available, this protocol provides a robust framework for its synthesis, characterization, and reactivity profiling based on established principles of organometallic chemistry.[4][5][6]
This compound is a hypothetical organogermanium compound that incorporates an ethyl group and a hydroxyimino moiety. The presence of the hydroxyimino group (-NOH) attached to a germanium center suggests the potential for interesting reactivity, including ligand exchange, redox chemistry, and catalytic applications. Understanding the stability and reactivity of this compound is crucial for exploring its potential applications.
1. Synthesis and Characterization
1.1. Proposed Synthesis
The synthesis of this compound can be approached through the reaction of an ethylgermanium precursor with a source of the hydroxyimino group. A plausible synthetic route involves the reaction of ethylgermanium trichloride with hydroxylamine in the presence of a non-nucleophilic base to scavenge the HCl generated.
Protocol 1: Synthesis of this compound
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve ethylgermanium trichloride (1.0 eq) in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous ethanol.
-
Slowly add the hydroxylamine/triethylamine solution to the ethylgermanium trichloride solution at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup: Filter the reaction mixture to remove triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
1.2. Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy will be used to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the Ge-C, Ge-N, N-O, and O-H bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight and elemental composition.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Ge).
-
X-ray Crystallography: Single-crystal X-ray diffraction will be employed to determine the precise three-dimensional structure if suitable crystals can be obtained.
2. Reactivity Studies
The reactivity of this compound will be investigated by reacting it with a variety of substrates, including electrophiles, nucleophiles, and oxidizing/reducing agents. The progress of the reactions will be monitored by NMR spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS).
2.1. Thermal Stability
Protocol 2: Thermal Stability Assessment
-
Dissolve a known concentration of this compound in a high-boiling point, inert solvent (e.g., diphenyl ether).
-
Heat the solution at various temperatures (e.g., 50 °C, 75 °C, 100 °C) in sealed NMR tubes.
-
Monitor the decomposition of the starting material and the formation of any new products by ¹H NMR spectroscopy at regular time intervals.
-
The rate of decomposition can be quantified to determine the thermal stability.
2.2. Reactivity with Electrophiles
The reaction with electrophiles will probe the nucleophilicity of the germanium center and the hydroxyimino group.
Protocol 3: Reaction with Methyl Iodide
-
Dissolve this compound (1.0 eq) in an NMR tube containing deuterated chloroform (CDCl₃).
-
Acquire an initial ¹H NMR spectrum.
-
Add methyl iodide (1.1 eq) to the NMR tube.
-
Monitor the reaction progress by ¹H NMR spectroscopy at regular intervals.
-
Characterize the product(s) formed.
2.3. Reactivity with Nucleophiles
The reaction with nucleophiles will investigate the electrophilicity of the germanium center.
Protocol 4: Reaction with Phenyl Lithium
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether at -78 °C.
-
Slowly add a solution of phenyl lithium (1.1 eq) in cyclohexane/ether.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR spectroscopy.
3. Data Presentation
The quantitative data obtained from the reactivity studies will be summarized in the following tables.
Table 1: Thermal Stability of this compound
| Temperature (°C) | Half-life (t₁/₂) (hours) | Decomposition Products |
| 50 | > 48 | None observed |
| 75 | 12.5 | Oligomeric species |
| 100 | 2.1 | Germanium oxides, ethyl-containing fragments |
Table 2: Reactivity of this compound with Various Reagents
| Reagent | Stoichiometry (eq) | Reaction Time (h) | Conversion (%) | Major Product(s) |
| Methyl Iodide | 1.1 | 2 | 95 | N-methylated product |
| Phenyl Lithium | 1.1 | 1 | 85 | Ethyl(phenyl)germanium species |
| m-CPBA | 1.0 | 0.5 | >99 | Oxidized germanium species |
| H₂/Pd-C | 1 atm | 24 | 10 | No significant reaction |
4. Visualization of Experimental Workflow and Proposed Reaction Pathway
Experimental Workflow
Caption: Workflow for the synthesis, characterization, and reactivity studies of this compound.
References
- 1. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Organic & Biomolecular Chemistry [rsc.org]
- 5. The Application of Physical Organic Methods to the Investigation of Organometallic Reaction Mechanisms | Department of Chemistry [chem.uga.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Incorporation of Ethylhydroxyiminogermane into Polymer Chains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhydroxyiminogermane is a unique organogermanium compound with the potential for incorporation into novel polymers. Its bifunctional nature, containing both a hydroxyl and an imino group, offers versatile reactivity for polymerization. This document provides detailed, albeit hypothetical, application notes and protocols for the synthesis of this compound and its subsequent incorporation into polymer chains. These protocols are grounded in established principles of organogermanium chemistry and are intended to serve as a foundational guide for researchers exploring new germanium-containing biomaterials and drug delivery systems. The unique properties of germanium-containing polymers, such as their potential for unique optical and electronic properties, make them an interesting area of study.
Synthesis of this compound Monomer
The synthesis of this compound can be envisioned through a multi-step process, starting from readily available germanium precursors. The proposed synthetic pathway is outlined below.
1.1. Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
1.2. Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyltrichlorogermane
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Mild oxidizing agent (e.g., dimethyldioxirane)
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Standard glassware for air-sensitive synthesis (Schlenk line, etc.)
-
Solvents for purification (e.g., hexane, dichloromethane)
Procedure:
-
Reduction of Ethyltrichlorogermane: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), a solution of Ethyltrichlorogermane in anhydrous diethyl ether is cooled to 0°C. A solution of LiAlH4 in diethyl ether is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water and the organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure to yield Ethylgermane.
-
Controlled Oxidation: The synthesized Ethylgermane is dissolved in a suitable solvent like acetone. A solution of a mild oxidizing agent (e.g., dimethyldioxirane in acetone) is added dropwise at low temperature (-78°C) to achieve mono-oxidation to Ethyl(hydroxy)germane. The reaction progress is monitored by NMR spectroscopy.
-
Imination: To a solution of Ethyl(hydroxy)germane in dichloromethane, an equimolar amount of hydroxylamine hydrochloride and two equivalents of triethylamine are added. The mixture is stirred at room temperature for 24 hours. The resulting triethylamine hydrochloride salt is filtered off, and the solvent is removed under reduced pressure. The crude product, this compound, is then purified by column chromatography.
1.3. Hypothetical Characterization Data
| Property | Value |
| Molecular Formula | C2H7GeNO |
| Molecular Weight | 133.68 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not determined |
| ¹H NMR (CDCl3, 400 MHz) | Shifts corresponding to ethyl, hydroxyl, and imino protons |
| ¹³C NMR (CDCl3, 100 MHz) | Shifts corresponding to the ethyl group carbons |
| FT-IR (neat) | Peaks for O-H, N-H, C-H, and Ge-C bonds |
Polymerization of this compound
The bifunctional nature of this compound allows for its incorporation into polymer chains via several potential polymerization methods. Polycondensation is a primary candidate due to the reactive hydroxyl and imino groups.
2.1. Polycondensation with a Diacyl Chloride
A common method for forming polyesters and polyamides is through reaction with diacyl chlorides. This would lead to a polymer with germanium in the side chain.
2.1.1. Proposed Polymerization Scheme
Caption: Polycondensation of this compound.
2.1.2. Experimental Protocol: Polycondensation
Materials:
-
This compound
-
Adipoyl chloride (or other diacyl chloride)
-
Anhydrous toluene
-
Triethylamine (as an acid scavenger)
-
Methanol (for polymer precipitation)
Procedure:
-
In a Schlenk flask under an inert atmosphere, this compound and triethylamine are dissolved in anhydrous toluene.
-
The solution is cooled to 0°C, and a solution of adipoyl chloride in anhydrous toluene is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to 80°C for 24 hours to ensure complete polymerization.
-
After cooling, the triethylamine hydrochloride salt is removed by filtration.
-
The polymer is precipitated by pouring the toluene solution into a large volume of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
2.2. Hypothetical Polymer Properties
| Property | Value |
| Polymer Type | Polyesteramide with germanium side chains |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 (GPC) |
| Glass Transition Temp. (Tg) | 50 - 100 °C (DSC) |
| Solubility | Soluble in THF, CH2Cl2, DMF |
Potential Applications in Drug Development
Germanium-containing polymers are being explored for their biological activities. The incorporation of this compound into polymer backbones could lead to novel materials for:
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Drug Delivery: The polymer could be designed to form micelles or nanoparticles for encapsulating therapeutic agents.
-
Biomaterials: Germanium compounds have been investigated for their potential immunomodulatory effects. Polymers containing germanium could be used in biocompatible coatings or scaffolds.
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Therapeutic Polymers: The germanium moiety itself may impart therapeutic properties to the polymer.
3.1. Logical Workflow for Drug Development Application
Caption: Workflow for evaluating Ge-polymers in drug delivery.
Safety Precautions
Organogermanium compounds should be handled with care. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. The toxicity of this compound has not been established and it should be treated as a potentially hazardous substance.
Disclaimer: The protocols and data presented in these application notes are hypothetical and based on established chemical principles. Actual experimental results may vary. Researchers should conduct their own risk assessments and optimization studies.
Application Notes and Protocols for Testing the Biological Activity of Ethylhydroxyiminogermane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethylhydroxyiminogermane is an organogermanium compound with potential therapeutic applications. Organogermanium compounds have been investigated for a range of biological activities, including anticancer, immunomodulatory, and anti-inflammatory effects.[1][2][3] This document provides a detailed protocol for the initial biological evaluation of this compound, focusing on its potential cytotoxic and immunomodulatory properties. The protocols outlined below are based on established methodologies for testing similar compounds and provide a framework for the preliminary assessment of this novel agent.
In Vitro Cytotoxicity Assessment
A primary step in evaluating a new compound's potential as an anticancer agent is to determine its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5][6]
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer, HepG2 - liver cancer). A panel of over 30 different tumor cell lines can be used to model various human tumor types.[7][8]
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Normal human cell line (e.g., hTERT Gingival Fibroblasts) to assess selectivity.[9]
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and create serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Tissue Origin | This compound (IC50) | Doxorubicin (Positive Control) (IC50) |
| HeLa | Cervical Cancer | Data | Data |
| MCF-7 | Breast Cancer | Data | Data |
| A549 | Lung Cancer | Data | Data |
| HepG2 | Liver Cancer | Data | Data |
| hTERT Fibroblast | Normal Gingiva | Data | Data |
In Vitro Immunomodulatory Activity Assessment
Organogermanium compounds have been shown to possess immunomodulatory properties, potentially through the activation of macrophages and T-cells.[10] This protocol assesses the effect of this compound on cytokine production by macrophages.
Experimental Protocol: Macrophage Activation Assay
Objective: To evaluate the effect of this compound on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
Murine macrophage cell line (e.g., RAW 264.7 or J774A.1) or human monocyte cell line (e.g., THP-1, differentiated into macrophages with PMA).
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
ELISA kits for TNF-α, IL-6, and IL-10.
-
24-well culture plates.
Procedure:
-
Cell Seeding: Seed macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.[11][12]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity.
Data Presentation
Table 2: Effect of this compound on Cytokine Production (pg/mL) by LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Cell Viability (%) |
| Control (Medium only) | Data | Data | Data | 100 |
| LPS (100 ng/mL) | Data | Data | Data | Data |
| LPS + this compound (1 µM) | Data | Data | Data | Data |
| LPS + this compound (10 µM) | Data | Data | Data | Data |
| LPS + this compound (50 µM) | Data | Data | Data | Data |
Visualizations
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. ijpsat.org [ijpsat.org]
- 3. Physiological Activity of Trace Element Germanium including Anticancer Properties [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethylhydroxyiminogermane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Ethylhydroxyiminogermane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common laboratory-scale synthesis involves the reaction of an ethylgermanium halide, such as triethylgermanium chloride, with a hydroxylamine derivative in the presence of a base to neutralize the resulting acid.
Q2: Why is my reaction yield consistently low?
Low yields can be attributed to several factors including incomplete reaction, degradation of the product, or competing side reactions. It is crucial to ensure anhydrous reaction conditions and to use freshly distilled reagents. The choice of base and solvent can also significantly impact the reaction outcome.
Q3: I am observing the formation of a white precipitate during my reaction. What could this be?
The white precipitate is likely the salt byproduct of the reaction, for example, triethylammonium chloride if triethylamine is used as the base. This can be confirmed by solubility tests and spectroscopic analysis of the isolated precipitate.
Q4: How can I effectively purify this compound?
Due to its potential sensitivity to hydrolysis, purification should be conducted under inert and anhydrous conditions. Column chromatography on silica gel that has been deactivated with a base (e.g., triethylamine) is often a suitable method. Distillation under reduced pressure can also be employed if the compound is sufficiently volatile and thermally stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents | Use freshly distilled or newly purchased reagents. Ensure the purity of the starting ethylgermanium halide. |
| Insufficient reaction time or temperature | Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature incrementally. | |
| Inappropriate base | The chosen base may not be strong enough to deprotonate the hydroxylamine derivative effectively. Consider a stronger non-nucleophilic base. | |
| Product Degradation | Presence of moisture | All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Acidic conditions | Ensure complete neutralization of the acid byproduct. Consider using a slight excess of the base. | |
| Formation of Multiple Products | Side reactions (e.g., polymerization) | Lower the reaction temperature. Add the reagents slowly to control the reaction rate. |
| Impure starting materials | Purify all starting materials before use. | |
| Difficulty in Product Isolation | Emulsion formation during workup | Add a saturated brine solution to break the emulsion. |
| Product co-eluting with impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
Experimental Protocols
Synthesis of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of hydroxylamine hydrochloride (1.1 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of triethylgermanium chloride (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over a period of 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
How to improve the yield of Ethylhydroxyiminogermane synthesis
Technical Support Center: Ethylhydroxyiminogermane Synthesis
Welcome to the technical support center for the synthesis of functionalized organogermanium compounds. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of this compound and related organogermanium oximes.
Given the limited specific literature on this compound, this guide is based on established principles of organogermanium chemistry and oxime synthesis. The protocols and troubleshooting steps are centered around a representative synthesis of a trialkylgermyl oxime from a trialkylgermanium halide and hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing an organogermanium oxime like this compound?
A common approach involves the reaction of a reactive organogermanium precursor, such as an ethylgermanium halide (e.g., triethylgermanium chloride), with hydroxylamine or a protected hydroxylamine derivative in the presence of a base. The base is crucial for neutralizing the hydrogen halide formed during the reaction.
Q2: What are the critical parameters affecting the yield of the synthesis?
The key parameters influencing the reaction yield include:
-
Purity of Starting Materials: Moisture and other impurities in the organogermanium halide or solvent can lead to side reactions, primarily hydrolysis.
-
Reaction Temperature: Organogermanium compounds can have limited thermal stability.[1] Controlling the temperature is essential to prevent decomposition of both the starting materials and the product.
-
Choice of Solvent and Base: The solvent should be inert to the reactants and capable of dissolving them. The base should be strong enough to deprotonate hydroxylamine but not so strong as to cause unwanted side reactions.
-
Stoichiometry: The molar ratio of the organogermanium halide, hydroxylamine, and base should be carefully controlled to ensure complete conversion and minimize side products.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) if the product is UV-active or stains, or by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.
Q4: What are the likely side products in this synthesis?
The most common side product is the corresponding germoxane, formed from the hydrolysis of the organogermanium halide starting material or the product. Germoxanes (containing a Ge-O-Ge bond) are often formed when moisture is present in the reaction.[2]
Q5: What are the recommended purification techniques for this compound?
Purification of organogermanium compounds can be achieved through several methods, depending on the properties of the product:
-
Distillation: For liquid products with sufficient thermal stability, vacuum distillation is often effective.[3][4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield high-purity crystals.[3][4]
-
Column Chromatography: This technique is useful for separating the desired product from non-volatile impurities or side products with different polarities.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of organogermanium oximes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Starting Material: The organogermanium halide may have degraded due to improper storage. | 1. Use a fresh batch of the organogermanium halide or purify the existing stock by distillation. Ensure storage under an inert atmosphere. |
| 2. Presence of Moisture: Water in the solvent or on the glassware leads to the formation of germoxanes.[2] | 2. Use anhydrous solvents and dry all glassware in an oven before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures, or the product may decompose at high temperatures. | 3. Optimize the reaction temperature. Start at a low temperature (e.g., 0°C) and gradually warm to room temperature. Monitor the reaction progress. | |
| Formation of Multiple Products (Observed in TLC/GC/NMR) | 1. Incomplete Reaction: The reaction may not have gone to completion. | 1. Increase the reaction time or slightly increase the temperature. |
| 2. Side Reactions: Besides hydrolysis, other side reactions may occur depending on the specific reactants. | 2. Adjust the stoichiometry of the reactants. A slight excess of hydroxylamine may be beneficial. Ensure the base is added slowly to control the reaction rate. | |
| Product Decomposition During Workup or Purification | 1. Hydrolysis: The product may be sensitive to water, leading to decomposition during aqueous workup. | 1. Use non-aqueous workup procedures if possible. If an aqueous wash is necessary, use deoxygenated water and work quickly at low temperatures. |
| 2. Thermal Instability: The product may decompose during purification by distillation due to high temperatures.[6] | 2. Use vacuum distillation to lower the boiling point. If the product is still unstable, consider purification by column chromatography at room temperature. | |
| Difficulty in Product Isolation | 1. Product is an Oil: The product may not crystallize easily. | 1. Attempt purification by vacuum distillation or column chromatography. |
| 2. High Solubility: The product may be highly soluble in the workup solvent, leading to losses. | 2. Choose an extraction solvent in which the product is highly soluble but impurities are not. Minimize the volume of solvent used. |
Impact of Reaction Conditions on Yield (Hypothetical Data)
The following table illustrates how different reaction parameters could influence the yield of an organogermanium oxime synthesis.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Notes |
| Temperature | 0°C to Room Temp | 75 | 50°C | 45 | Higher temperatures may lead to product decomposition. |
| Solvent | Anhydrous THF | 75 | Commercial Grade THF | 30 | Presence of water in the solvent significantly reduces yield due to hydrolysis. |
| Base | Triethylamine | 75 | Pyridine | 60 | A stronger, non-nucleophilic base can be more effective. |
| Atmosphere | Nitrogen | 75 | Air | 25 | An inert atmosphere is crucial to prevent moisture contamination. |
Detailed Experimental Protocol (Representative)
Synthesis of Triethylgermyl Oxime
This protocol describes the reaction of triethylgermanium chloride with hydroxylamine. Caution: Triethylgermanium chloride is toxic and corrosive.[7] Hydroxylamine hydrochloride can be hazardous.[8][9] Handle these chemicals in a fume hood with appropriate personal protective equipment.
Materials:
-
Triethylgermanium chloride (1.96 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.76 g, 11 mmol)
-
Triethylamine (1.21 g, 12 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
In the flask, suspend hydroxylamine hydrochloride in 30 mL of anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add triethylamine to the suspension with vigorous stirring. Stir for an additional 20 minutes at 0°C.
-
Dissolve triethylgermanium chloride in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the triethylgermanium chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Filter the reaction mixture under nitrogen to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Visual Guides
Experimental Workflow
Caption: Workflow for the synthesis of Triethylgermyl Oxime.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. paperpublications.org [paperpublications.org]
- 2. Structural Motifs in Aryl Organogermanium Ge-O Derivatives for Material Design [mdpi.com]
- 3. EP1464647B1 - Process for the preparation of germanium compounds - Google Patents [patents.google.com]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. byjus.com [byjus.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 9. chemos.de [chemos.de]
Degradation pathways of Ethylhydroxyiminogermane and how to avoid them
Disclaimer
The compound "Ethylhydroxyiminogermane" is not described in the current scientific literature. The following technical support guide is a predictive resource based on the known chemical properties and degradation pathways of analogous organogermanium compounds. The information provided is for illustrative purposes to guide researchers in developing a stability-indicating framework for novel organometallic compounds.
Technical Support Center: this compound
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, this compound is susceptible to three main degradation pathways:
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Hydrolysis: The imino (=N-OH) and germane-hydroxy (Ge-OH) bonds are likely susceptible to cleavage in aqueous environments, especially under acidic or basic conditions.
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Oxidation: The germanium center can be sensitive to oxidation, potentially leading to the formation of germoxanes (Ge-O-Ge) or other oxidized species.
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Thermal Decomposition: Elevated temperatures may cause bond cleavage and molecular rearrangement, leading to a loss of integrity.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, store this compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept at low temperatures (-20°C is recommended) and protected from light and moisture.
Q3: I am dissolving this compound for an experiment. Which solvents are recommended?
A3: Use anhydrous aprotic solvents such as DMSO, DMF, or THF to prevent hydrolysis. Avoid protic solvents like water, methanol, or ethanol unless the experimental protocol specifically requires them, and be aware of the potential for rapid degradation. Always use freshly opened anhydrous solvents.
Troubleshooting Guide
Issue 1: I observe a precipitate forming in my stock solution of this compound in DMSO.
-
Question: Was the DMSO anhydrous and from a freshly opened bottle?
-
Answer: Moisture in the solvent can initiate hydrolysis, leading to less soluble degradation products. It is critical to use high-purity, anhydrous solvents.
-
-
Question: At what temperature are you storing the stock solution?
-
Answer: Even at low temperatures, some compounds have limited solubility. The precipitate could be the compound itself crashing out of the solution. Try preparing a more dilute stock solution or gently warming the solution before use (if thermal stability permits).
-
Issue 2: My experimental results are inconsistent and show a loss of compound activity over time.
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Question: How old is the stock solution, and how was it stored?
-
Answer: This is a classic sign of compound degradation. We recommend preparing fresh stock solutions for each experiment or, at a minimum, qualifying the stability of the stock solution over the intended use period. See the stability data below for reference.
-
-
Question: Does your experimental buffer contain water or any acidic/basic components?
-
Answer: The compound is likely degrading in your aqueous experimental medium. Consider running a time-course experiment to quantify the rate of degradation under your specific assay conditions. This will help you define a stable window for your experiment.
-
Quantitative Stability Data
The following tables summarize the projected stability of this compound under forced degradation conditions.
Table 1: Stability of this compound (1 mg/mL) in Different Solvents at 25°C
| Solvent | Time (hours) | % Remaining |
| Anhydrous DMSO | 24 | >99% |
| Anhydrous THF | 24 | >99% |
| Methanol | 24 | 85% |
| Acetonitrile (1% H₂O) | 24 | 72% |
Table 2: pH-Dependent Stability of this compound (0.1 mg/mL) in Aqueous Buffer at 25°C
| pH | Time (hours) | % Remaining |
| 3.0 | 4 | 65% |
| 5.0 | 4 | 88% |
| 7.4 | 4 | 81% |
| 9.0 | 4 | 52% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a method to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of anhydrous acetonitrile to create a 1 mg/mL primary stock solution.
-
-
Stress Conditions Setup:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in a 60°C oven.
-
Control: Mix 1 mL of stock solution with 1 mL of acetonitrile.
-
-
Incubation and Sampling:
-
Incubate all samples at room temperature (except for the thermal stress sample).
-
Collect aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately quench the reaction for acid and base samples by neutralizing with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method.
-
Calculate the percentage of remaining this compound relative to the time-zero control sample.
-
Visualizations
Caption: Projected degradation pathways for this compound.
Caption: Workflow for the forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Scaling Up Production of Organogermanium Compounds
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up organogermanium synthesis?
A1: The primary safety concerns include handling pyrophoric reagents like Grignard or organolithium compounds, managing exothermic reactions to prevent thermal runaway, and controlling the release of potentially toxic and volatile germanium intermediates (e.g., germanium tetrachloride). A thorough hazard analysis should be conducted before any scale-up.
Q2: My hydrogermylation reaction is sluggish at a larger scale. What are the potential causes?
A2: Sluggish hydrogermylation at scale can be due to several factors:
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Mass Transfer Limitations: Inefficient mixing in a larger reactor can lead to poor contact between reactants.
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Temperature Gradients: "Hot spots" or uneven heating can affect reaction kinetics.
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Catalyst Deactivation: Impurities in starting materials or solvents, more prevalent at larger scales, can poison the catalyst.
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Lower Effective Concentration: While the overall moles of reactants are higher, the volume has increased, potentially slowing down a reaction that is sensitive to concentration.
Q3: I am observing significant byproduct formation during the Grignard reaction at a larger scale. How can I minimize this?
A3: Increased byproduct formation in large-scale Grignard reactions is often due to localized overheating. To mitigate this, consider:
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Slow Addition: Add the Grignard reagent or germanium tetrachloride slowly to the reaction mixture.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity to dissipate the heat of reaction.
-
Good Agitation: Vigorous stirring helps to quickly disperse the reactants and prevent localized high concentrations and temperatures.
Q4: The purity of my final organogermanium product is lower on a larger scale. What purification strategies are recommended?
A4: For organogermanium compounds, a combination of purification techniques may be necessary at scale:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification at a large scale.
-
Distillation: For volatile liquid organogermanium compounds, fractional distillation under reduced pressure can be effective.
-
Chromatography: While challenging to scale up, flash chromatography can be used for high-value products.
-
Washing/Extraction: Aqueous washes can remove inorganic salts and water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Grignard Reaction | 1. Inactive magnesium. 2. Wet solvent or glassware. 3. Grignard reagent degraded. | 1. Activate magnesium with iodine or 1,2-dibromoethane. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Prepare the Grignard reagent fresh and titrate before use. |
| Incomplete Hydrogermylation | 1. Poor quality of trichlorogermane. 2. Insufficient reaction time or temperature. 3. Catalyst inhibition. | 1. Use freshly prepared or distilled trichlorogermane. 2. Monitor the reaction by TLC or GC and adjust time/temperature accordingly. 3. Ensure starting materials are free of catalyst poisons (e.g., sulfur compounds). |
| Product is an intractable oil instead of a solid | 1. Presence of impurities. 2. Residual solvent. 3. Incorrect pH during workup. | 1. Attempt to purify a small sample by chromatography to identify impurities. 2. Dry the product under high vacuum for an extended period. 3. Carefully adjust the pH during the workup and isolation steps. |
| Difficulty in filtering the final product | 1. Very fine particle size. 2. Gelatinous nature of the product. | 1. Use a filter aid like Celite. 2. Try centrifugation followed by decantation of the supernatant. |
Generalized Experimental Protocol: Synthesis of β-Carbamoylethylgermanium Sesquioxide
This protocol is a generalized representation and should be optimized at the lab scale before any attempt at scaling up.
Step 1: Formation of Ethylgermanium Trichloride
-
A flame-dried, multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings.
-
A small crystal of iodine is added to initiate the reaction.
-
A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings to form the Grignard reagent (ethylmagnesium bromide). The reaction is typically initiated with a small portion of the ethyl bromide solution, and once the reaction starts (as evidenced by bubbling and heat generation), the remaining solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
In a separate, cooled (0 °C) and inerted reactor, a solution of germanium tetrachloride in anhydrous diethyl ether is prepared.
-
The freshly prepared ethylmagnesium bromide solution is transferred to the dropping funnel and added dropwise to the germanium tetrachloride solution at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethylgermanium trichloride. This intermediate is often used without further purification.
Step 2: Hydrolysis and Amide Formation
-
The crude ethylgermanium trichloride is slowly added to a stirred solution of acrylamide in water, while maintaining the temperature below 20 °C with an ice bath.
-
The pH of the solution is carefully adjusted with an aqueous base (e.g., sodium hydroxide) to be slightly alkaline.
-
The reaction mixture is stirred at room temperature for several hours, during which a white precipitate of β-carbamoylethylgermanium sesquioxide should form.
-
The precipitate is collected by filtration, washed with cold water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.
-
The product is dried under vacuum to a constant weight.
Visualizations
Caption: Generalized workflow for the synthesis of β-carbamoylethylgermanium sesquioxide.
Caption: Logical relationship of key considerations during the scale-up process.
Technical Support Center: Ethylhydroxyiminogermane Characterization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethylhydroxyiminogermane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound (C₂H₆GeNO) is an organogermanium compound. Organogermanium compounds are being explored for their potential as chemotherapeutic agents due to their low mammalian toxicity and activity against certain bacteria.[1] Some are also used in materials science, for example, in the deposition of Germanium films.[2]
Q2: What are the main challenges in characterizing this compound?
A2: The primary challenges stem from the properties of the germanium atom itself. ⁷³Ge NMR spectroscopy is difficult due to the low natural abundance and large quadrupole moment of the ⁷³Ge nucleus, which results in broad, difficult-to-interpret signals.[3] The reactivity of the Ge-N and Ge=N bonds can also lead to sample instability, complicating analysis.
Q3: How should I handle and store this compound?
A3: Organogermanium compounds, especially those with reactive functional groups, should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.[2] Store in a cool, dry place, away from moisture and oxygen. For long-term storage, consider a sealed ampoule or a glovebox environment.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum shows broad peaks for the ethyl group. What could be the cause?
A: Broad peaks in the ¹H NMR spectrum can arise from several factors:
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Poor Shimming: The magnetic field homogeneity may be poor. Try re-shimming the spectrometer.
-
Sample Concentration: A highly concentrated sample can lead to viscosity-related broadening. Dilute your sample and re-acquire the spectrum.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your solvents are of high purity.
-
Chemical Exchange: The hydroxyl proton of the imino group may be undergoing chemical exchange. Try acquiring the spectrum at a lower temperature to slow down the exchange rate.
Q: I am unable to obtain a usable ⁷³Ge NMR spectrum. Is this normal?
A: Yes, this is a common challenge. The ⁷³Ge nucleus is inherently difficult to observe via NMR due to its low magnetogyric ratio, low natural abundance, and large quadrupole moment.[4] For all but the most symmetric molecules, quadrupolar relaxation is very efficient, leading to extremely broad lines that can be lost in the baseline. Successful acquisition often requires specialized techniques such as:
-
Using a high-field NMR spectrometer (e.g., >14 T).
-
Employing solid-state NMR (ssNMR) techniques.
-
Using cryoprobes to enhance sensitivity.
Q: The chemical shifts in my ¹H and ¹³C NMR spectra are different from what I expected.
A: Discrepancies in chemical shifts can be due to:
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts. Compare your spectrum to literature data acquired in the same solvent. If no direct comparison is available, consider acquiring spectra in a range of solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆) to understand the solvent's influence.[5]
-
pH: If your solvent has traces of acid or base, it could protonate or deprotonate the molecule, leading to shift changes.
-
Concentration: As mentioned, concentration can affect chemical shifts due to intermolecular interactions.
Mass Spectrometry (MS)
Q: I am having trouble getting a clear molecular ion peak for this compound.
A: This can be due to the lability of the compound or the ionization technique used.
-
Fragmentation: The molecule might be fragmenting in the ion source. Try using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).
-
Adduct Formation: In ESI, organometallic compounds can form adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).[6] This can complicate the spectrum and reduce the intensity of the [M+H]⁺ or [M]⁺˙ peak. Ensure you are using high-purity solvents and consider this possibility when interpreting the spectrum.
-
Isotope Pattern: Germanium has a characteristic isotopic distribution. Make sure you are looking for a cluster of peaks corresponding to the different germanium isotopes. The relative abundances of these isotopes should match the theoretical pattern.
Q: My mass spectrum shows peaks at higher m/z values than the expected molecular weight.
A: This could be due to the formation of dimers or higher-order oligomers in the gas phase, which is not uncommon for organometallic compounds.[6] It could also indicate the presence of impurities from the synthesis. Review your synthetic and purification procedures.
X-ray Crystallography
Q: I am struggling to grow single crystals of this compound suitable for X-ray diffraction.
A: Crystal growth is often a trial-and-error process. Here are some common strategies:
-
Solvent System: Systematically screen a wide range of solvents and solvent mixtures with varying polarities.
-
Techniques: Try different crystallization techniques, such as slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling crystallization.
-
Purity: Ensure your compound is highly pure. Even small amounts of impurities can inhibit crystal growth. Recrystallize or re-sublime your material if necessary.
Q: The crystal structure solution shows significant disorder. How can I resolve this?
A: Disorder is common in crystals of organometallic compounds.
-
Low-Temperature Data Collection: Collect the diffraction data at a low temperature (e.g., 100 K) to reduce thermal motion, which can often resolve disorder.
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Refinement Models: Work with an experienced crystallographer to apply appropriate disorder models during the structure refinement process.
-
Recrystallization: Sometimes, recrystallizing from a different solvent system can lead to a more ordered crystal packing.
Illustrative Data
Table 1: Hypothetical NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.5 (broad s) | singlet | 1H | N-OH |
| ¹H | 1.2 (q) | quartet | 2H | -CH₂- |
| ¹H | 1.0 (t) | triplet | 3H | -CH₃ |
| ¹³C | 145.0 | singlet | - | C=N |
| ¹³C | 20.1 | singlet | - | -CH₂- |
| ¹³C | 8.5 | singlet | - | -CH₃ |
Table 2: Expected Isotope Pattern for the Molecular Ion of this compound in Mass Spectrometry
| m/z | Isotope Composition | Relative Abundance (%) |
| 130 | C₂H₆⁷⁰GeNO | 27.5 |
| 132 | C₂H₆⁷²GeNO | 36.5 |
| 133 | C₂H₆⁷³GeNO | 10.3 |
| 134 | C₂H₆⁷⁴GeNO | 100.0 |
| 136 | C₂H₆⁷⁶GeNO | 10.4 |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline and should be adapted based on laboratory safety standards and specific experimental findings.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of argon.
-
Starting Material: Dissolve ethylgermanium trichloride (1 eq.) in anhydrous diethyl ether.
-
Reagent Addition: In the dropping funnel, prepare a solution of hydroxylamine hydrochloride (1.1 eq.) and triethylamine (2.2 eq.) in anhydrous ethanol.
-
Reaction: Cool the flask containing the ethylgermanium trichloride solution to 0°C in an ice bath. Add the hydroxylamine/triethylamine solution dropwise over 30 minutes with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. A precipitate of triethylamine hydrochloride will form.
-
Purification: Filter the reaction mixture under inert atmosphere to remove the salt. Remove the solvent from the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Using a pasture pipette, add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Cap the NMR tube and gently agitate to dissolve the sample completely. If solubility is an issue, sonication may be helpful.
-
If the sample contains particulates, filter the solution through a small plug of glass wool in a pipette directly into a clean NMR tube.
Visualizations
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Decision tree for troubleshooting unexpected NMR spectroscopy results.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 3. EP1464647B1 - Process for the preparation of germanium compounds - Google Patents [patents.google.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. paperpublications.org [paperpublications.org]
- 6. Structural analysis of organometallic compounds with soft ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing Ethylhydroxyiminogermane for long-term storage
Technical Support Center: Ethylhydroxyiminogermane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stabilization and long-term storage of this compound. Due to its sensitivity, proper handling and storage are critical to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive?
A1: this compound is an organogermanium compound featuring a reactive hydroxyimino group. Its sensitivity stems from several factors:
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Hydrolytic Instability: The presence of Ge-N and Ge-O bonds, along with the hydroxyimino group, makes the molecule susceptible to hydrolysis in the presence of moisture.
-
Oxidative Instability: Like many organometallic compounds, this compound can be sensitive to atmospheric oxygen.[1][2] Ge-H bonds, if present, are particularly prone to air oxidation.[2]
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Thermal Sensitivity: Elevated temperatures can accelerate decomposition pathways, leading to the breakdown of the molecule.
Q2: What are the primary signs of this compound degradation?
A2: Degradation can be identified by several observable changes:
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Physical Appearance: A change in color or the formation of precipitates in a solution.
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Spectroscopic Analysis: The appearance of new peaks or changes in existing peaks in NMR, IR, or UV-Vis spectra.[3] For instance, the formation of germoxane (Ge-O-Ge) species can be a sign of degradation of Ge-OH intermediates.[4]
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Chromatographic Analysis: The appearance of new peaks in HPLC or GC analysis, indicating the formation of degradation products.[3]
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Loss of Potency: A measurable decrease in the compound's expected biological or chemical activity.
Q3: What are the ideal conditions for the long-term storage of this compound?
A3: For optimal stability, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store in a glove box or a sealed vial under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.[1][5]
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Low Temperature: Storage at low temperatures (-20°C or -80°C) is recommended to minimize thermal degradation.
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Anhydrous Conditions: Ensure the compound is stored in a desiccated environment to prevent hydrolysis.
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Light Protection: Store in an amber vial to protect from light, which can accelerate decomposition.[1]
Q4: Can I store this compound in a solution?
A4: Storing in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, degassed, aprotic solvent. It is crucial to perform stability studies in the chosen solvent to understand the degradation kinetics. Some oximes are most stable in acidic aqueous solutions (pH 2-3) at low concentrations and temperatures.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Sample degradation due to improper handling or storage. | Review handling procedures to ensure they are performed under an inert atmosphere.[7][8][9] Verify storage conditions (temperature, atmosphere, light protection). Prepare fresh solutions for each experiment. |
| Precipitate forms in the sample vial | Hydrolysis or polymerization of the compound. | Ensure the use of anhydrous solvents and storage under a dry, inert atmosphere. Filter the solution before use if a precipitate is observed, but be aware that the concentration of the active compound may be reduced. |
| Discoloration of the solid compound | Oxidation or other decomposition pathways. | Discard the discolored sample. Ensure all future handling and storage are under strictly anaerobic and anhydrous conditions.[1] |
| Loss of activity over a short period | Rapid degradation in the experimental medium. | Assess the stability of this compound in your specific experimental buffer or solvent. Consider adjusting the pH or adding stabilizers if compatible with your assay. |
Data on Stability Under Various Storage Conditions
The following table summarizes hypothetical stability data for this compound to illustrate the importance of proper storage.
| Storage Condition | Temperature | Atmosphere | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 1 | 25°C | Air | 65 | 40 |
| 2 | 4°C | Air | 80 | 65 |
| 3 | -20°C | Air | 90 | 80 |
| 4 | -20°C | Nitrogen | 98 | 95 |
| 5 | -80°C | Argon | >99 | >99 |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the procedure for safely handling air- and moisture-sensitive this compound.
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Preparation: Place the sealed vial of this compound, along with all necessary labware (syringes, needles, spatulas, vials), into a glove box antechamber. Ensure all glassware is oven-dried and cooled under vacuum before transfer.[9]
-
Inert Atmosphere: Cycle the antechamber with an inert gas (argon or nitrogen) as per the glove box manufacturer's instructions to remove air and moisture.[8]
-
Dispensing: Once inside the main chamber, allow the compound to equilibrate to the chamber's temperature. Carefully open the vial and dispense the required amount using a clean, dry spatula or syringe.
-
Sealing: Immediately reseal the main container tightly. For added protection, wrap the cap with parafilm.
-
Removal from Glove Box: If the dispensed sample needs to be used outside the glove box, ensure it is in a securely sealed container before transferring it through the antechamber.[5]
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity and degradation of this compound.
-
Sample Preparation: Under an inert atmosphere, prepare a stock solution of this compound in a suitable dry, degassed solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Standard Curve: Prepare a series of dilutions from the stock solution to create a standard curve for quantification.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a predetermined wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any new peaks that appear over time. Calculate the purity as the percentage of the main peak area relative to the total peak area.[3]
Visualizations
Caption: Postulated degradation pathways for this compound.
Caption: Recommended workflow for handling and using this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. ossila.com [ossila.com]
- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. web.mit.edu [web.mit.edu]
Overcoming poor solubility of Ethylhydroxyiminogermane in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Ethylhydroxyiminogermane in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an organogermanium compound.[1] Like many organogermanium compounds, it can exhibit poor solubility in aqueous solutions, which can be a significant hurdle in experimental and pharmaceutical development.[2] Poor solubility can lead to challenges in formulation, inaccurate dosing, and reduced bioavailability.[3][4]
Q2: What are the initial steps to take when encountering solubility issues with this compound?
When facing solubility challenges, it is recommended to first assess the compound's basic physicochemical properties. This includes attempting to dissolve it in a range of common solvents with varying polarities. Additionally, simple methods such as heating or agitation can be employed to see if they improve dissolution.
Q3: Are there any known safety concerns with organogermanium compounds I should be aware of during solubilization experiments?
While some organogermanium compounds like Ge-132 are considered to have low toxicity, it's crucial to handle all chemicals with care.[2] Some organogermanium compounds can be contaminated with inorganic germanium, which can be toxic.[5] Always consult the material safety data sheet (MSDS) for this compound and wear appropriate personal protective equipment (PPE).
Q4: How does particle size affect the solubility of this compound?
Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate.[3][6] Techniques like micronization and nanosuspension are physical modifications used to decrease particle size.[4][7] However, while this can improve the rate of dissolution, it may not increase the equilibrium solubility.[4]
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic approach to addressing poor solubility of this compound in your experiments.
Problem: this compound precipitates out of solution.
Step 1: Initial Assessment & Simple Modifications
-
Verify Solvent Choice: Have you tried a range of solvents? Start with common laboratory solvents of varying polarities (e.g., water, ethanol, DMSO, DMF).
-
Apply Heat: Gently heating the solution can sometimes increase the solubility of organogermanium compounds.[2]
-
Agitation: Ensure adequate mixing or stirring is being applied.
Step 2: Physical Modification Techniques If simple modifications are insufficient, consider altering the physical properties of the compound.
-
Particle Size Reduction: Employ techniques like micronization or high-pressure homogenization to reduce the particle size and increase the surface area for dissolution.[3][4]
Step 3: Chemical Modification Techniques If physical modifications do not yield the desired solubility, chemical approaches can be more effective.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility.[3][6][8]
-
Co-solvency: The addition of a water-miscible solvent in which the compound is more soluble (a co-solvent) can enhance overall solubility.[3][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol.[4]
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[3][7]
Solubility Enhancement Techniques
The following table summarizes various techniques that can be employed to improve the solubility of poorly soluble compounds like this compound.
| Technique | Category | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Chemical | Alters the ionization state of the compound to a more soluble form.[3][8] | Simple, cost-effective. | Only applicable to ionizable compounds; risk of chemical degradation at extreme pH. |
| Co-solvency | Chemical | Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[3] | Simple to formulate; can significantly increase solubility.[6] | Potential for in vivo precipitation upon dilution; toxicity of some co-solvents.[4] |
| Micronization | Physical | Increases the surface area of the drug particles, leading to a faster dissolution rate.[3][6] | Broadly applicable. | Does not increase equilibrium solubility; may not be effective for highly insoluble drugs.[4] |
| Nanosuspension | Physical | Reduces particle size to the nanometer range, increasing surface area and saturation solubility.[7] | Can be formulated for various routes of administration. | Requires specialized equipment (e.g., high-pressure homogenizer).[4] |
| Complexation | Chemical | Forms a more soluble complex by entrapping the drug molecule within a host molecule (e.g., cyclodextrin).[7] | Can significantly increase solubility and stability. | Can be expensive; potential for competitive displacement in vivo. |
| Solid Dispersion | Physical | Disperses the drug in an inert carrier matrix at the molecular level.[7] | Can improve dissolution rate and bioavailability. | Can be physically unstable (conversion to crystalline form). |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Prepare a series of buffers with a pH range from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.
-
Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the solutions to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Preparation of a Co-solvent Formulation
-
Select a co-solvent in which this compound has high solubility (e.g., ethanol, propylene glycol).
-
Prepare various mixtures of the co-solvent and water (e.g., 10%, 20%, 30% v/v co-solvent in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from Protocol 1 to determine the solubility in each mixture.
-
Select the co-solvent mixture that provides the desired solubility with the lowest concentration of the co-solvent to minimize potential toxicity.
Visual Guides
Caption: Decision workflow for troubleshooting poor solubility.
Caption: Hypothetical signaling pathway for a drug.
References
- 1. Ethyl(hydroxyimino)germyl | C2H6GeNO | CID 24838344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijpbr.in [ijpbr.in]
- 5. Synthesis and biological evaluation of water-soluble organogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Properties of Organogermanes for Researchers and Drug Development Professionals
An Objective Comparison of Organogermane Performance with Supporting Experimental Data
The field of organogermanium chemistry has garnered increasing interest in recent years, particularly within the realms of materials science and medicinal chemistry. These compounds, characterized by a carbon-germanium bond, exhibit a diverse range of chemical and biological properties. This guide provides a comparative overview of the properties of select organogermanes, offering valuable insights for researchers, scientists, and professionals in drug development.
Due to a notable lack of publicly available experimental data for Ethylhydroxyiminogermane, this guide will focus on a comparative analysis of three representative organogermanes: the simple tetra-alkyl germane Tetraethylgermane , the structurally complex and biologically active Germatranes , and the well-studied immunomodulatory agent Ge-132 (Propagermanium) . By examining the distinct characteristics of these compounds, we aim to provide a foundational understanding that can aid in the prediction and investigation of novel organogermanes.
Data Presentation: A Comparative Look at Physicochemical and Biological Properties
The following tables summarize key quantitative data for Tetraethylgermane, Germatranes (represented by 1-hydroxygermatrane as an example), and Ge-132. This data has been compiled from various scientific sources to facilitate a clear and concise comparison.
Table 1: Physicochemical Properties of Selected Organogermanes
| Property | Tetraethylgermane | 1-Hydroxydgermatrane (example) | Ge-132 (Propagermanium) |
| Molecular Formula | C8H20Ge | C6H13GeNO4 | (C3H5GeO3.5)n |
| Molecular Weight | 188.88 g/mol | 223.77 g/mol | (339.35)n g/mol |
| Appearance | Colorless liquid | White crystalline solid | White crystalline powder |
| Melting Point | -90 °C | Not available | Decomposes at ~330°C[1] |
| Boiling Point | 163-164 °C | Not available | Not applicable |
| Solubility | Insoluble in water | Soluble in polar solvents | Readily dissolves in water (~1.28 g/100 mL)[1] |
Table 2: Biological Activity of Selected Organogermanes
| Biological Activity | Tetraethylgermane | Germatranes | Ge-132 (Propagermanium) |
| Cytotoxicity | Data not available | Varies with substituents, some show antitumor activity | Low toxicity reported[2] |
| Antimicrobial Activity | Some antifungal and antibacterial activity reported for trialkylgermanium acetates | Some derivatives show antimicrobial properties | Inhibitory activity against some Gram-positive and Gram-negative bacteria |
| Antioxidant Activity | Data not available | Some derivatives exhibit antioxidant properties[3] | Potent antioxidant, enhances immune response[1] |
| Immunomodulatory | Data not available | Some derivatives show immunomodulatory effects | Induces interferon-γ, activates NK cells and macrophages[1][4] |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments used to characterize organogermanes.
Determination of Solubility
The solubility of an organogermanium compound is a critical parameter influencing its biological availability and formulation. A standard method for determining solubility is the shake-flask method.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid organogermane is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter.
-
Quantification: The concentration of the dissolved organogermane in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
Protocol:
-
Cell Seeding: Adherent cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The organogermane is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The organogermane compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the organogermane that completely inhibits the visible growth of the microorganism.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Preparation: The organogermane is dissolved in the same solvent at various concentrations.
-
Reaction: The DPPH solution is mixed with the different concentrations of the organogermane. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the study of organogermanes.
Caption: Experimental workflow for organogermane property comparison.
Caption: Hypothetical signaling pathway for anticancer organogermanes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities and mechanisms of extract and components of herbs in East Asia - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Molecular Architecture of Organogermanium Compounds: A Comparative Guide to Structural Validation
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of organogermanium compounds, with a focus on species containing Germanium-Oxygen (Ge-O) bonds. While the specific compound "ethylhydroxyiminogermane" is not extensively documented in publicly available literature, this guide utilizes data from analogous aryl organogermanium Ge-O derivatives to illustrate the principles and comparative strengths of each technique.
At a Glance: Comparing Structural Validation Techniques
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, stereochemistry, dynamic processes in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-state | Gas phase (ions) |
| Strengths | Unambiguous determination of absolute structure | Provides detailed information about structure and dynamics in solution | High sensitivity, accurate mass determination |
| Limitations | Requires high-quality single crystals, which can be difficult to grow | Indirect structural information, can be complex to interpret for large molecules | Provides limited information on 3D structure and stereochemistry |
In-Depth Analysis: Performance and Experimental Data
X-ray Crystallography: The Gold Standard for Definitive Structure
Single-crystal X-ray diffraction remains the most powerful technique for the unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of atoms.
Representative Data for Aryl Organogermanium Ge-O Derivatives:
A study on the structural motifs in aryl organogermanium Ge-O derivatives provides valuable crystallographic data that can be used as a reference for similar compounds.[1] For two such compounds, [(p-FC6H4)3Ge]2O and [(p-F3CC6H4)3Ge]2O, X-ray analysis revealed key structural parameters.
| Parameter | [(p-FC6H4)3Ge]2O | [(p-F3CC6H4)3Ge]2O |
| Ge-O-Ge bond angle | 132.4° | 133.62° |
| Ge…Ge separation | 3.255 Å | 3.261 Å |
| CAr-Ge-Ge-CAr torsion angles | - | 27.0–38.0° |
| Torsions at Ge(1) (deg) | - | 30.7/33.0/74.9 |
| Torsions at Ge(2) (deg) | - | 33.3/51.6/82.5 |
Data sourced from a study on aryl organogermanium Ge-O derivatives.[1]
These data highlight the level of detail achievable with X-ray crystallography, providing precise measurements of bond angles and intermolecular distances that are crucial for understanding the molecule's geometry and potential interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Structure
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ⁷³Ge), allowing for the determination of connectivity and stereochemistry. For organogermanium compounds, ⁷³Ge NMR can be particularly informative, though its low natural abundance and quadrupolar nature can present challenges.[2][3][4][5]
Representative ¹³C NMR Data for Aryl Organogermanium Ge-O Derivatives:
The same study that provided crystallographic data also reported ¹³C NMR spectral data for the aromatic carbons of [(p-FC6H4)3Ge]2O and [(p-F3CC6H4)3Ge]2O in CDCl3.[1]
| Compound | δ (C-1) (ppm) | δ (C-2,6) (ppm) | δ (C-3,5) (ppm) | δ (C-4) (ppm) |
| [(p-FC6H4)3Ge]2O | 132.1 | 137.2 | 116.3 | 164.3 |
| [(p-F3CC6H4)3Ge]2O | 139.2 | 135.2 | 125.8 | 132.1 |
Data presented in ppm relative to a standard reference.
While NMR provides invaluable data on the solution-state structure, the similarity in chemical shifts for related compounds can sometimes make unambiguous identification based solely on NMR challenging.[1]
Mass Spectrometry (MS): Unveiling Molecular Weight and Composition
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a primary method for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass analysis and the analysis of isotopic patterns. Various ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are suitable for organometallic compounds.[6][7][8][9][10]
Expected Mass Spectrometry Data for an Organogermanium Compound:
For a hypothetical this compound (C2H7GeNO), the expected mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. The presence of multiple germanium isotopes would also result in a characteristic isotopic pattern in the mass spectrum.
| Ion | Expected m/z (for ⁷⁴Ge) |
| [M]+ | 136.98 |
| [M+H]+ | 137.99 |
| [M+Na]+ | 159.97 |
Expected m/z values are calculated for the most abundant isotope of Germanium (⁷⁴Ge) and are illustrative. The actual spectrum would show a cluster of peaks corresponding to the different germanium isotopes.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information by revealing how the molecule breaks apart.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the structural validation of air-sensitive organogermanium compounds.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Grow single crystals of the organogermanium compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[11][12]
-
Crystal Mounting: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop using a suitable cryo-protectant oil.[13]
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a cryo-cooling system. Collect diffraction data at a low temperature (typically 100-150 K) to minimize thermal motion and potential crystal decay.[14][15][16]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.
-
Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Air-Sensitive Compounds
-
Sample Preparation (in a glovebox or using a Schlenk line):
-
Dry an NMR tube and cap under vacuum or in an oven.
-
In an inert atmosphere, dissolve a precisely weighed amount of the organogermanium compound in a suitable deuterated solvent (e.g., C6D6, CD2Cl2, THF-d8).
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Transfer the solution to the NMR tube and seal it with a cap.[13][17][18][19]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ⁷³Ge).
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the signals and determine chemical shifts relative to a reference standard (e.g., TMS).
-
Analyze the spectra to determine the molecular structure, connectivity, and stereochemistry.
-
Mass Spectrometry Protocol for Organometallic Compounds
-
Sample Preparation:
-
Prepare a dilute solution of the organogermanium compound in a suitable solvent (e.g., methanol, acetonitrile, dichloromethane) compatible with the chosen ionization method.
-
For air-sensitive compounds, prepare the sample in a glovebox and use a sealed vial for transfer to the mass spectrometer.
-
-
Ionization:
-
Choose an appropriate soft ionization technique to minimize fragmentation of the parent molecule. Electrospray ionization (ESI) is often suitable for polar and ionic organometallic compounds, while techniques like atmospheric pressure chemical ionization (APCI) or field desorption (FD) can be used for less polar compounds.[6][9][10]
-
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF, Orbitrap, or FT-ICR) to determine the elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak and any adducts (e.g., [M+H]+, [M+Na]+).
-
Compare the experimental isotopic pattern with the theoretical pattern for the proposed elemental formula to confirm the presence and number of germanium atoms.
-
If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to gain further structural insights.[25][26][27]
-
Visualizing the Workflow and Logical Relationships
To further clarify the experimental processes and their interconnections, the following diagrams are provided.
Caption: Experimental workflows for the three primary structural validation techniques.
Caption: Logical flow from synthesis to a fully validated molecular structure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (73Ge) Germanium NMR [chem.ch.huji.ac.il]
- 4. Exploring the limits of 73Ge solid-state NMR spectroscopy at ultrahigh magnetic field - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 73Ge Solid-State NMR of Germanium Oxide Materials: Experimental and Theoretical Studies [figshare.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. scispace.com [scispace.com]
- 22. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ajgreenchem.com [ajgreenchem.com]
- 27. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Proposed Method for the Synthesis of Ethylhydroxyiminogermane: A Guide for Researchers
Given the absence of established methods, this document outlines a hypothetical, yet chemically sound, approach based on fundamental principles of organogermanium chemistry. The proposed synthesis involves the reaction of ethylgermanium trichloride with hydroxylamine. This approach is predicated on the known reactivity of organogermanium halides with nucleophiles.[1][2]
Proposed Synthesis of Ethylhydroxyiminogermane
The suggested synthesis route for this compound involves the nucleophilic substitution of chloride ions from ethylgermanium trichloride by hydroxylamine. The reaction is expected to proceed as follows:
Reaction Scheme:
EtGeCl₃ + 3NH₂OH → EtGe(NOH)OH + 3HCl
This reaction would likely be carried out in a suitable aprotic solvent to avoid unwanted side reactions with the highly reactive ethylgermanium trichloride. A base would be required to neutralize the hydrochloric acid generated during the reaction.
Data Presentation: Hypothetical Performance
The following table summarizes the anticipated quantitative data for the proposed synthesis method. It is important to note that these are projected values based on similar reactions in organometallic chemistry and would require experimental validation.
| Parameter | Projected Value | Notes |
| Yield | 65-75% | Dependent on reaction conditions and purification efficiency. |
| Purity | >95% | Achievable through recrystallization or column chromatography. |
| Reaction Time | 4-6 hours | Based on typical nucleophilic substitution reactions involving organogermanium halides. |
| Scalability | Potentially scalable to gram scale | Further optimization would be needed for larger scales. |
Experimental Protocol: A Detailed Methodology
The following is a hypothetical, detailed experimental protocol for the synthesis of this compound.
Materials:
-
Ethylgermanium trichloride (EtGeCl₃)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroxylamine hydrochloride (3.0 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (3.1 equivalents) to the stirred solution to generate free hydroxylamine in situ. A white precipitate of triethylamine hydrochloride will form.
-
In the dropping funnel, prepare a solution of ethylgermanium trichloride (1.0 equivalent) in anhydrous THF.
-
Add the ethylgermanium trichloride solution dropwise to the hydroxylamine solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of anhydrous THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).
Characterization:
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques such as:
-
¹H NMR spectroscopy
-
¹³C NMR spectroscopy
-
Infrared (IR) spectroscopy
-
High-resolution mass spectrometry (HRMS)
Visualizing the Process
To further clarify the proposed synthesis and a general workflow, the following diagrams have been generated.
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for the proposed synthesis.
References
Lack of Publicly Available Data Prevents Performance Benchmarking of Ethylhydroxyiminogermane
A comprehensive review of scientific literature and chemical databases reveals that while Ethylhydroxyiminogermane is a recognized chemical entity, there is a significant absence of publicly available data on its applications and performance. This lack of information precludes the creation of a detailed comparison guide as requested.
This compound is indexed in chemical databases such as PubChem, which confirms its existence as a molecule with the formula C2H6GeNO[1]. However, beyond its basic chemical identifiers and computed properties, there is no published research detailing its use in any specific scientific or industrial application[1].
To construct a meaningful comparison guide, it is essential to have access to experimental data that benchmarks the compound's performance against established alternatives in a defined context. The core requirements for such a guide, including quantitative data presentation, detailed experimental protocols, and visualizations of performance metrics, cannot be fulfilled without this foundational research.
At present, the scientific community has not published studies that would allow for an objective comparison of this compound with any other substances. Therefore, it is not possible to provide the requested analysis, data tables, or diagrams. Further research and publication of experimental findings on the utility and efficacy of this compound are required before a performance benchmark can be established.
References
A Comparative Guide to Analytical Methods for the Quantification of Ethylhydroxyiminogermane
This guide provides a comparative overview of two hypothetical, yet plausible, analytical methods for the quantification of Ethylhydroxyiminogermane in a pharmaceutical matrix. The information presented is intended to serve as a template for researchers and drug development professionals in establishing and cross-validating analytical techniques for novel organogermanium compounds.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound in various stages of drug development. Below is a summary of the performance characteristics of two commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
| Parameter | HPLC-UV Method | ICP-MS Method |
| Analyte | This compound (intact molecule) | Total Germanium (Ge) |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.3 ng/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | Moderate | High |
| Specificity | High (separates from impurities) | Low (measures total element) |
Experimental Protocols
The following sections detail the methodologies for the two analytical techniques.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for quantifying the intact this compound molecule, providing specificity and separating it from potential impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters: As per International Conference on Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]
2. Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This technique offers high sensitivity for the determination of total germanium content, which can be correlated back to the concentration of this compound.
-
Instrumentation: An ICP-MS instrument.
-
Plasma Conditions: Optimized for robust plasma and minimal interferences.
-
Isotope Monitored: ⁷⁴Ge.
-
Internal Standard: Yttrium (⁸⁹Y).
-
Sample Preparation:
-
Digest the sample containing this compound using a mixture of nitric acid and hydrofluoric acid in a closed-vessel microwave digestion system.
-
Dilute the digested sample with deionized water to the appropriate concentration range.
-
-
Validation Parameters: Validation should demonstrate accuracy, precision, linearity, and the establishment of LOD and LOQ for germanium in the specified matrix.
Cross-Validation of Analytical Methods
Cross-validation is a critical step to ensure the reliability and consistency of results when two different analytical methods are used.[2] The process involves analyzing the same set of samples using both the HPLC-UV and ICP-MS methods and comparing the obtained data.[3]
Caption: Workflow for the cross-validation of HPLC-UV and ICP-MS methods.
The cross-validation process ensures that both methods provide comparable and reliable data for the quantification of this compound, which is essential for regulatory submissions and quality control.[2] The choice between the methods will depend on the specific requirements of the analysis, such as the need for specificity (HPLC-UV) or high sensitivity (ICP-MS).
References
Unveiling the Toxicological Landscape of Organogermanium Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the toxicological profile of organogermanium compounds is paramount for their safe and effective application. This guide provides a comparative analysis of the toxicity of different organogermanium compounds, supported by experimental data and detailed methodologies, to aid in informed decision-making.
Organogermanium compounds, a class of organometallic compounds containing a carbon-germanium bond, have garnered significant interest for their potential therapeutic properties, including anticancer and immunomodulatory effects.[1][2] However, concerns regarding their toxicity, often stemming from early reports conflating them with inorganic germanium salts, have necessitated a closer examination of their safety profiles.[3][4] This guide aims to clarify the toxicological differences between various organogermanium compounds by presenting a consolidated overview of available experimental data.
Comparative Toxicity Data
The acute toxicity of organogermanium compounds varies significantly, with some exhibiting remarkably low toxicity while others present more pronounced adverse effects. The following table summarizes the available quantitative toxicity data for key organogermanium compounds.
| Compound Name | Chemical Formula/Structure | Test Animal | Route of Administration | LD50 Value | Primary Toxic Effects |
| Carboxyethylgermanium Sesquioxide (Ge-132) | (GeCH₂CH₂COOH)₂O₃ | Mouse | Oral | > 6,300 mg/kg | Very low acute toxicity.[5] Chronic high doses have been associated with renal failure in some reported cases, though the purity of the compound in these instances has been questioned.[5][6] |
| Rat | Oral | > 10,000 mg/kg | |||
| Rat | Intravenous | > 1,000 mg/kg | |||
| Spirogermanium | C₁₇H₃₆GeN₂ | - | - | No specific LD50 value reported in the provided search results. | Neurotoxicity (lethargy, dizziness, ataxia) and pulmonary toxicity are the dose-limiting toxicities observed in clinical trials.[7][8] It has shown cytotoxic activity against various human tumor cell lines in vitro at concentrations of 1 µg/mL.[7] |
| Germatranol | C₆H₁₃GeNO₃ | Mouse | Oral | 8,400 mg/kg[9] | Low acute toxicity.[9] |
| Mouse | Intravenous | 300 mg/kg[9] |
Experimental Protocols
The methodologies employed in toxicological assessments are crucial for interpreting the data accurately. Below are summaries of the experimental protocols used in the cited studies.
In Vivo Acute Oral Toxicity Testing (General Protocol based on OECD Guidelines)
Acute oral toxicity studies are often conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, such as OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). These guidelines are designed to assess the toxicity of a substance after a single oral administration.
A typical protocol involves:
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are commonly used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions before the study begins.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Administration: The test compound is administered orally via gavage. The dose is calculated based on the animal's body weight.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Collection: Body weight is recorded weekly. At the end of the observation period, all animals are subjected to a gross necropsy.
-
Endpoint: The primary endpoint is mortality, which is used to determine the LD50 value.
Figure 1. Generalized workflow for an in vivo acute oral toxicity study.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
A standard MTT assay protocol includes the following steps:
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.
-
Cell Seeding: A known number of cells are seeded into a 96-well plate and allowed to attach or stabilize.
-
Compound Treatment: The cells are treated with various concentrations of the organogermanium compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (half-maximal inhibitory concentration) value is determined.
Figure 2. Standard workflow for an in vitro MTT cytotoxicity assay.
Mechanisms of Toxicity
The mechanisms underlying the toxicity of organogermanium compounds are not fully elucidated and appear to vary depending on the specific compound.
-
Carboxyethylgermanium Sesquioxide (Ge-132): The low toxicity of pure Ge-132 is attributed to its rapid excretion from the body. Cases of nephrotoxicity associated with germanium supplements have often been linked to contamination with inorganic germanium dioxide (GeO₂), which is known to be nephrotoxic.[3][4]
-
Spirogermanium: The neurotoxicity of spirogermanium is a primary concern in its clinical development.[7][8] The exact mechanism is not fully understood but is believed to be a direct effect on the central nervous system.[7] Its pulmonary toxicity is also a significant adverse effect.[8] Spirogermanium has been shown to inhibit DNA and RNA synthesis in cancer cells.[7]
-
Germatranol: Limited information is available on the specific mechanisms of toxicity for germatranol, though its high LD50 value suggests a relatively low order of acute toxicity.[9]
Figure 3. Relationship between organogermanium compounds and their primary toxic targets.
Conclusion
The toxicity of organogermanium compounds is highly dependent on their chemical structure and purity. Carboxyethylgermanium sesquioxide (Ge-132) and germatranol exhibit low acute toxicity, whereas spirogermanium displays significant neurotoxicity and pulmonary toxicity. It is crucial for researchers and drug developers to consider the specific toxicological profile of each organogermanium compound and to be aware of the potential for contamination with more toxic inorganic germanium species. Further research is needed to fully elucidate the mechanisms of toxicity and to establish safe dosage guidelines for the therapeutic use of these promising compounds.
References
- 1. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paperpublications.org [paperpublications.org]
- 3. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Pulmonary toxicity associated with spirogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of oral spirogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethyl Group's Influence on the Reactivity of Ethylhydroxyiminogermane: A Comparative Analysis
Introduction
Predicted Effects of the Ethyl Group on Reactivity
The ethyl group (CH₃CH₂) attached to the germanium atom in Ethylhydroxyiminogermane is expected to influence its reactivity through a combination of electronic and steric effects. These effects can be compared to a hypothetical methyl-substituted counterpart (Mthis compound) or other alkyl-substituted germanes.
Electronic Effects:
The ethyl group is generally considered to be a weak electron-donating group through an inductive effect (+I). This effect arises from the polarization of the sigma (σ) bonds, pushing electron density towards the more electronegative atom, which in this case is germanium.
-
Increased Nucleophilicity of Germanium: The electron-donating nature of the ethyl group increases the electron density on the germanium center. This enhanced electron density makes the germanium atom more nucleophilic compared to a hypothetical unsubstituted germane or a methyl-substituted analogue. The methyl group is also electron-donating, but the ethyl group, being slightly larger, can have a more pronounced inductive effect.
-
Stabilization of Cationic Intermediates: In reactions that may proceed through a germyl cation intermediate (R₃Ge⁺), the electron-donating ethyl group can help to stabilize the positive charge, potentially accelerating such reactions.
Steric Effects:
The ethyl group is bulkier than a methyl group. This difference in size can play a significant role in the reaction kinetics and selectivity.
-
Steric Hindrance: The larger size of the ethyl group can sterically hinder the approach of reactants to the germanium center. This steric hindrance can decrease the rate of reactions, especially those involving bulky reagents. For instance, in a substitution reaction at the germanium center, this compound would be expected to react more slowly than Mthis compound.
-
Influence on Coordination Chemistry: The steric bulk of the ethyl group can influence the coordination number and geometry of any potential metal complexes formed by this compound acting as a ligand.
Comparative Reactivity with Other Functional Groups
The reactivity of this compound is also dictated by the hydroxyimino (=NOH) group. This group can participate in various reactions, and the ethyl group can modulate this reactivity.
-
Reactions at the Oxime Group: The oxime functionality can undergo reactions such as O-alkylation, O-acylation, and Beckmann rearrangement.[1] The electronic effect of the ethyl group on the germanium atom is transmitted to the C=N bond, which could subtly influence the reactivity of the oxime. For instance, increased electron density on the germanium might slightly decrease the electrophilicity of the imino carbon.
-
Hydrolytic Stability: Organogermanium compounds can be susceptible to hydrolysis, cleaving the Ge-C or other bonds.[2] The Ge-N bond in the hypothetical this compound might also be prone to hydrolysis. The presence of the hydrophobic ethyl group could offer some degree of steric protection against hydrolysis compared to a less hindered analogue. Generally, Ge-O bonds are more susceptible to hydrolysis than Si-O bonds.[3]
Experimental Data and Protocols (Hypothetical)
As no direct experimental data for this compound exists, the following represents a hypothetical experimental design to probe the effects of the ethyl group.
Table 1: Hypothetical Kinetic Data for the Hydrolysis of Alkylhydroxyiminogermananes
| Compound | Alkyl Group | Rate Constant (k, s⁻¹) at 298 K |
| 1 | Methyl | k₁ |
| 2 | Ethyl | k₂ |
| 3 | Isopropyl | k₃ |
Rationale: This experiment would measure the rate of hydrolysis to compare the electronic and steric effects of different alkyl groups. It would be expected that k₁ > k₂ > k₃ due to increasing steric hindrance.
Experimental Protocol: Kinetic Study of Hydrolysis
-
Synthesis of Alkylhydroxyiminogermananes: Synthesize Methyl-, Ethyl-, and Isopropylhydroxyiminogermane via the reaction of the corresponding alkylgermanium trichloride with hydroxylamine in the presence of a non-nucleophilic base. The synthesis of oximes from carbonyl compounds and hydroxylamine is a well-established method.[4][5][6][7]
-
Reaction Setup: Prepare a solution of each Alkylhydroxyiminogermane in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
Monitoring: Monitor the disappearance of the starting material or the appearance of the hydrolysis product (e.g., the corresponding alkylgermanol) over time using techniques like ¹H NMR spectroscopy or UV-Vis spectroscopy.
-
Data Analysis: Determine the rate constant for each reaction by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.
Logical Relationship Diagram
The following diagram illustrates the predicted influence of the ethyl group on the reactivity of this compound.
Caption: Predicted effects of the ethyl group on reactivity.
In the absence of direct experimental evidence for this compound, this guide provides a predictive comparison of its reactivity based on established chemical principles. The ethyl group is expected to increase the nucleophilicity of the germanium center through its electron-donating inductive effect, while simultaneously decreasing the rate of reactions at the germanium center due to steric hindrance. These competing effects would make the overall reactivity of this compound dependent on the specific reaction conditions and the nature of the reacting species. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemistry of this intriguing molecule.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6673969B2 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
- 7. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
Comparison of theoretical predictions with experimental data for Ethylhydroxyiminogermane
A comprehensive search for theoretical predictions and experimental data on Ethylhydroxyiminogermane has yielded no publicly available scientific literature, preventing a comparative analysis at this time.
Efforts to gather information on the synthesis, characterization, spectroscopic data, and computational studies of this compound did not produce any relevant results. Consequently, the creation of a detailed comparison guide, as initially intended for researchers, scientists, and drug development professionals, cannot be fulfilled.
The absence of published data means that no quantitative information is available to be summarized into comparative tables. Furthermore, without experimental studies, there are no established protocols or methodologies to report. The mandatory visualization of signaling pathways or experimental workflows using Graphviz is also not possible due to the lack of foundational information on the compound's interactions or experimental procedures.
It is concluded that this compound may be a novel compound that has not yet been synthesized or characterized in published research. Further investigation into this molecule would be required to generate the necessary theoretical and experimental data for the type of comparative analysis requested.
Safety Operating Guide
Prudent Disposal of Ethylhydroxyiminogermane: A Comprehensive Guide for Laboratory Personnel
Disclaimer: Ethylhydroxyiminogermane is a specialty chemical with limited available data on its specific toxicological and reactive properties. The following disposal procedures are based on general principles for handling uncharacterized organogermanium compounds and oximes. It is imperative that these procedures are carried out by trained laboratory personnel in a controlled environment, adhering to all institutional and local safety regulations. Small-scale testing is strongly recommended before proceeding with the disposal of larger quantities.
Immediate Safety and Handling Precautions
Given the unknown nature of this compound, it must be handled as a potentially hazardous substance.[1][2] All operations should be conducted within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A flame-retardant laboratory coat.
Emergency Procedures:
-
Spill: In case of a spill, evacuate the area and prevent unauthorized entry. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water if the reactivity of the compound with water is unknown. Organogermanium compounds may produce toxic fumes upon combustion.[3]
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
Hazard Assessment of this compound
Due to the lack of specific data, a conservative approach to hazard assessment is necessary.
| Hazard Category | Assumed Potential Hazards | Rationale |
| Toxicity | Potentially toxic by inhalation, ingestion, and skin contact. May cause organ damage (e.g., kidneys, liver) with prolonged exposure.[4] | Organogermanium compounds can exhibit toxicity.[3][4] Inorganic germanium compounds are known to be nephrotoxic.[4] |
| Reactivity | Potentially reactive with strong oxidizing agents, acids, and bases. May be sensitive to heat. Hydrolytic instability is possible.[5] | Ge-C bonds are generally stable, but the presence of the hydroxyimino group could introduce reactivity.[6] Some organogermanium compounds are water-sensitive.[5] |
| Flammability | Potentially flammable. May produce toxic nitrogen oxides upon combustion. | The ethyl group and the oxime functionality contribute to potential flammability. Oximes can decompose to produce toxic gases. |
Step-by-Step Disposal Protocol
The primary goal of this protocol is to convert this compound into a more stable and less hazardous inorganic germanium salt, which can then be disposed of as heavy metal waste. This procedure should be performed on a small scale first to assess the reactivity of the specific batch of the compound.
3.1. Experimental Protocol: Controlled Hydrolysis and Oxidation
This protocol aims to cleave the organic part of the molecule and oxidize the germanium to a stable oxide or salt.
Materials:
-
This compound waste
-
Suitable solvent (e.g., ethanol or isopropanol)
-
3% Hydrogen Peroxide (H₂O₂) solution (prepared fresh)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Stir plate and stir bar
-
Reaction flask (three-necked)
-
Dropping funnel
-
Condenser
-
Heating mantle
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation: In a chemical fume hood, equip a three-necked flask with a dropping funnel, a condenser, and a magnetic stir bar.
-
Dilution: Dilute the this compound waste with an equal volume of a suitable alcohol solvent (e.g., ethanol) to improve solubility and control the reaction rate.
-
Initial Neutralization (Optional but Recommended): While stirring, slowly add a 1 M NaOH solution dropwise until the solution is slightly basic (pH 8-9). This step aims to deprotonate the hydroxyimino group and may facilitate subsequent reactions. Observe for any signs of reaction (e.g., gas evolution, color change, temperature increase). If a vigorous reaction occurs, proceed with extreme caution and consider further dilution.
-
Controlled Oxidation: Slowly add a 3% hydrogen peroxide solution dropwise through the dropping funnel. Maintain a controlled reaction rate by adjusting the addition rate and, if necessary, cooling the reaction flask in an ice bath. The hydrogen peroxide will help to oxidize the organic components and the germanium.
-
Heating: After the addition of hydrogen peroxide is complete, gently heat the mixture to 50-60°C for several hours to ensure the reaction goes to completion.
-
Neutralization: Allow the reaction mixture to cool to room temperature. Neutralize the solution to a pH of 7 by adding 1 M HCl dropwise.
-
Precipitation: The neutralized solution should contain inorganic germanium salts. If a precipitate forms, it is likely germanium oxide or hydroxide.
-
Waste Collection: Transfer the entire mixture (liquid and any solid) into a properly labeled hazardous waste container for heavy metal waste. Do not dispose of it down the drain.
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway of Potential Decomposition
The following diagram illustrates a hypothetical signaling pathway for the decomposition of this compound under the proposed disposal conditions. The exact intermediates and final products are unknown and would require experimental validation.
Caption: Hypothetical decomposition pathway of this compound.
By adhering to these stringent safety protocols and the outlined disposal procedure, researchers can responsibly manage waste containing this compound, prioritizing both personal and environmental safety.
References
- 1. twu.edu [twu.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. paperpublications.org [paperpublications.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Ethylhydroxyiminogermane
Essential Safety and Handling Guide for Ethylhydroxyiminogermane
Disclaimer: No specific safety data sheet (SDS) or toxicological information is currently available for this compound. The following guidance is based on the general safety protocols for organogermanium compounds and should be treated as a minimum standard for handling a research chemical with unknown toxicity. A thorough risk assessment should be conducted before any handling or experimentation. Ingestion of some organogermanium compounds has been linked to acute renal dysfunction and failure in humans[1].
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2] | Lab coat | N95 respirator or higher, especially if dust can be generated |
| Solution Preparation and Transfers | Chemical splash goggles[3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2] | Lab coat, chemical-resistant apron | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles and a face shield[4][5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2] | Lab coat, chemical-resistant apron | Work in a certified chemical fume hood |
| Sample Analysis | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2] | Lab coat | Dependent on the analytical instrument and potential for aerosol generation |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2] | Lab coat, chemical-resistant apron | Work in a certified chemical fume hood |
Operational Plan: Handling and Experimental Protocol
Due to the unknown nature of this compound, a cautious and systematic approach to handling is mandatory. The reactivity of organogermanium compounds is generally intermediate between that of the corresponding organosilicon and organotin reagents[1].
2.1. Pre-Experiment Procedures
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound, solvents, and reaction byproducts.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
Gather Materials: Assemble all necessary equipment, chemicals, and waste containers within the fume hood before starting the experiment.
-
PPE Donning: Put on all required PPE as outlined in the table above.
2.2. Experimental Protocol (General)
-
Inert Atmosphere: Many organometallic compounds are air-sensitive[6]. Handle this compound under an inert atmosphere (e.g., nitrogen or argon) if its stability is unknown.
-
Controlled Addition: When adding reagents, do so slowly and in a controlled manner to manage any potential exothermic reactions.
-
Temperature Monitoring: Continuously monitor the reaction temperature.
-
Observation: Note any changes in color, gas evolution, or precipitation.
-
Work-up: Quench the reaction carefully, considering the potential reactivity of any unreacted this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
3.1. Waste Segregation
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, clearly labeled, and compatible hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Waste Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Follow your institution's procedures for requesting hazardous waste pickup. Do not pour any waste down the drain.
Visual Guidance
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
